Technical Documentation Center

5-(2-Aminopropyl)-2,3-dihydro-1H-indene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Aminopropyl)-2,3-dihydro-1H-indene
  • CAS: 152624-02-7

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanistic Dynamics of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) at the Serotonin Transporter (SERT)

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Overview 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (commonly known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Overview

5-(2-Aminopropyl)-2,3-dihydro-1H-indene (commonly known as 5-APDI or Indanylaminopropane, IAP) is a rigidified amphetamine analogue and a potent, weakly selective serotonin releasing agent (SSRA)[1]. In the landscape of monoaminergic neuropharmacology, understanding the precise mechanism by which substrate-type releasers like 5-APDI interact with the serotonin transporter (SERT) is critical for developing novel entactogens, antidepressants, and targeted psychiatric therapeutics.

Unlike selective serotonin reuptake inhibitors (SSRIs) that merely occlude the transporter pore, 5-APDI actively hijacks the transport machinery. This guide provides an in-depth mechanistic analysis of 5-APDI's interaction with SERT and outlines the gold-standard experimental protocols required to validate its efflux capabilities in vitro.

Pharmacological Profile & Binding Kinetics

Structurally, 5-APDI features an indane ring system coupled with an amphetamine-like aminopropane chain. This structural rigidity restricts the conformational degrees of freedom, optimizing its pharmacophore for the outward-facing binding pocket of SERT[1][2].

Quantitative in vitro assays utilizing crude rat brain synaptosomes demonstrate that 5-APDI is highly selective for SERT over the dopamine (DAT) and norepinephrine (NET) transporters[2].

Table 1: Monoamine Transporter Inhibition Profile of 5-APDI
Transporter TargetEndogenous SubstrateIC₅₀ (nM)Selectivity Ratio (vs. SERT)
SERT Serotonin (5-HT)821.0
NET Norepinephrine84910.3
DAT Dopamine1,84822.5

Data reflects the concentration required to inhibit the uptake of radiolabeled monoamines by 50% in crude synaptosomal preparations[1][2].

Substrate-Mediated Efflux: The MRA Mechanism

As a monoamine releasing agent (MRA), 5-APDI does not merely block serotonin reuptake; it reverses the directionality of SERT[3][4]. The causality of this mechanism relies on the concept of facilitated exchange diffusion .

  • Substrate Recognition: 5-APDI binds to the orthosteric site of the outward-open conformation of SERT on the presynaptic membrane.

  • Translocation & Intracellular Release: The binding of 5-APDI, along with co-transported Na⁺ and Cl⁻ ions, triggers a conformational shift to an occluded state, followed by an inward-open state. 5-APDI is released into the presynaptic cytosol.

  • Cytosolic Accumulation & Reversal: Once inside, lipophilic MRAs like 5-APDI can also interact with the vesicular monoamine transporter (VMAT2), displacing vesicular 5-HT into the cytosol. The high concentration of cytosolic 5-HT then binds to the inward-facing SERT.

  • Efflux: SERT undergoes a reverse conformational change, transporting cytosolic 5-HT into the synaptic cleft independently of action potential-mediated exocytosis[4].

SERT_Mechanism Extracellular Extracellular Space (Synaptic Cleft) APDI 5-APDI (Substrate) SERT_Out SERT (Outward-Open) APDI->SERT_Out Binds & Translocates SERT_In SERT (Inward-Open) SERT_Out->SERT_In Conformational Shift Efflux 5-HT Efflux (Receptor Activation) SERT_Out->Efflux Releases 5-HT SERT_In->SERT_Out Reverse Transport Cytosol Presynaptic Cytosol SERT_In->Cytosol Releases 5-APDI Serotonin Cytosolic 5-HT Serotonin->SERT_In Binds Intracellularly

Fig 1: Facilitated exchange diffusion mechanism of 5-APDI reversing SERT directionality.

Experimental Validation: Synaptosomal Efflux Protocol

To definitively classify a compound like 5-APDI as an MRA rather than a simple reuptake inhibitor, researchers must measure actual neurotransmitter efflux. The gold-standard methodology is the in vitro radiolabeled synaptosome release assay, pioneered by Rothman and Baumann[4].

As an application scientist, it is crucial to understand that crude synaptosomes (P2 fractions) are utilized because they are isolated, resealed presynaptic nerve terminals that retain functional ion channels, transporters (SERT), and synaptic vesicles. They represent a self-contained, physiologically relevant micro-environment.

Step-by-Step Methodology: [³H]-5-HT Release Assay

Phase 1: Preparation of the P2 Synaptosomal Fraction

  • Tissue Harvesting: Rapidly dissect the frontal cortex of a male Sprague-Dawley rat. Causality: The frontal cortex is highly innervated by serotonergic projections from the raphe nucleus, ensuring a high density of SERT.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer. Causality: Sucrose provides an isotonic environment that prevents the osmotic lysis of the delicate nerve terminals.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes to pellet cellular debris (P1). Transfer the supernatant and centrifuge at 12,000 × g for 20 minutes. The resulting pellet (P2) contains the crude synaptosomes. Resuspend in oxygenated Krebs-phosphate buffer.

Phase 2: Radioligand Loading 4. Incubation: Incubate the synaptosomal suspension with 5 nM [³H]-serotonin ([³H]-5-HT) for 30 minutes at 37°C. Causality: The physiological temperature allows functional SERT to actively transport the radiolabeled serotonin into the synaptosomes, establishing a loaded baseline.

Phase 3: Drug Exposure & Self-Validating Controls 5. Washing: Centrifuge and wash the synaptosomes twice with fresh buffer to remove any extracellular, unincorporated [³H]-5-HT. 6. Treatment: Aliquot the loaded synaptosomes into assay tubes containing varying concentrations of 5-APDI (e.g., 1 nM to 10 μM).

  • Self-Validating System: You must include a Vehicle Control (buffer only) to measure spontaneous baseline efflux, and a Positive Control (e.g., 10 μM Fenfluramine, a known SSRA) to validate the assay's dynamic range.

  • Efflux Incubation: Incubate for exactly 15 minutes at 37°C.

Phase 4: Termination and Quantification 8. Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). 9. Liquid Scintillation Counting (LSC): Quantify the radioactivity retained on the filters (intracellular [³H]-5-HT) versus the radioactivity in the filtrate (effluxed [³H]-5-HT) using a liquid scintillation counter. Calculate the EC₅₀ of 5-APDI-induced release.

Synaptosome_Assay Tissue Rat Cortex (High SERT) Homogenization Homogenization (0.32M Sucrose) Tissue->Homogenization Centrifugation Centrifugation (P2 Fraction) Homogenization->Centrifugation Loading Isotope Loading ([³H]-5-HT) Centrifugation->Loading Washing Wash Step (Remove Excess) Loading->Washing Drug 5-APDI Exposure (Dose-Response) Washing->Drug Detection LSC Detection (Quantify Efflux) Drug->Detection

Fig 2: Workflow for the in vitro synaptosome [³H]-5-HT release assay.

Implications for Neuropharmacology

The distinction between a reuptake inhibitor and a releasing agent is profound. Because 5-APDI acts as an SSRA, it bypasses the normal physiological constraints of action-potential-dependent vesicular release[4]. This results in a massive, continuous efflux of serotonin into the synaptic cleft, which is responsible for its entactogenic properties (similar to MBDB or MDMA)[1][3].

For drug development professionals, compounds with 5-APDI's structural backbone offer a template for designing novel therapeutic agents. By fine-tuning the indane ring substituents, researchers can modulate the SERT/DAT selectivity ratio, potentially yielding novel treatments for mood disorders that require robust, rapid-acting serotonergic modulation without the neurotoxic liabilities associated with traditional amphetamines.

References

  • 5-APDI - Wikipedia. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • Monoamine releasing agent - Wikipedia. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

  • α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

Sources

Exploratory

Whitepaper: Receptor Binding Affinity and Pharmacodynamic Profiling of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI)

Executive Summary 5-(2-Aminopropyl)-2,3-dihydro-1H-indene , commonly referred to as 5-APDI or IAP (Indanylaminopropane), is a synthetic entactogen and monoamine releasing agent (MRA) belonging to the amphetamine class[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Aminopropyl)-2,3-dihydro-1H-indene , commonly referred to as 5-APDI or IAP (Indanylaminopropane), is a synthetic entactogen and monoamine releasing agent (MRA) belonging to the amphetamine class[1]. Originally synthesized in 1993 by David E. Nichols and colleagues, 5-APDI was developed to probe the structure-activity relationship (SAR) of 3,4-methylenedioxyamphetamine (MDA)[1][2]. By bioisosterically replacing the oxygen atoms of MDA's dioxole ring with methylene groups to form an indane ring, researchers isolated the specific binding requirements of monoamine transporters[2]. This technical guide delineates the receptor binding affinities, structural pharmacology, and the self-validating experimental protocols used to quantify the pharmacodynamics of 5-APDI.

Structure-Activity Relationship (SAR) & Transporter Kinetics

The core pharmacological divergence between MDA and 5-APDI lies in their interaction with the dopamine transporter (DAT) and the serotonin transporter (SERT). The methylenedioxy ring of MDA contains oxygen atoms capable of participating in hydrogen bonding within the transporter binding pockets.

When these oxygens are replaced by the hydrophobic methylene groups of the indane ring in 5-APDI, the molecule's lipophilicity increases, and its steric bulk is subtly altered[2].

  • Causality of Binding: The SERT binding pocket is highly tolerant of this hydrophobic bulk, allowing 5-APDI to retain a high binding affinity[1][3].

  • Conversely, the DAT and norepinephrine transporter (NET) pockets are highly sensitive to the loss of hydrogen-bonding potential and the altered steric profile, resulting in a precipitous drop in affinity[3].

This structural modification transforms the non-selective monoamine profile of MDA into a highly selective serotonin-releasing agent (SSRA) profile for 5-APDI.

Quantitative Transporter Affinity Data

The inhibitory concentrations ( IC50​ ) of 5-APDI for monoamine uptake in crude synaptosomes clearly illustrate its selectivity[3][4].

Transporter Target IC50​ Value (nM)Affinity LevelFunctional Pharmacodynamic Implication
SERT (Serotonin)82HighPrimary driver of entactogenic, pro-social, and mild psychedelic effects.
NET (Norepinephrine)849ModerateInduces mild sympathomimetic physiological arousal.
DAT (Dopamine)1,847LowMinimal classical stimulant effects; significantly lowers abuse liability.

Mechanistic Pathway Visualization

The following diagram maps the kinetic hierarchy of 5-APDI binding and its downstream pharmacological outputs.

G cluster_transporters Monoamine Transporters cluster_effects Pharmacological Output IAP 5-APDI (IAP) SERT SERT (Serotonin) IC50: 82 nM IAP->SERT High Affinity NET NET (Norepinephrine) IC50: 849 nM IAP->NET Moderate Affinity DAT DAT (Dopamine) IC50: 1847 nM IAP->DAT Low Affinity HT_Efflux Robust 5-HT Efflux (Entactogenic) SERT->HT_Efflux NE_Efflux Moderate NE Efflux (Mild Sympathomimetic) NET->NE_Efflux DA_Efflux Minimal DA Efflux (Low Abuse Liability) DAT->DA_Efflux

Fig 1: 5-APDI transporter binding affinities and the resulting monoamine efflux signaling pathway.

Experimental Protocol: Radioligand Monoamine Uptake Inhibition Assay

To establish trustworthiness and scientific rigor, the IC50​ values cited above must be derived from a self-validating experimental system. The following protocol outlines the gold-standard methodology for quantifying 5-APDI's binding affinity[3][4].

Expertise & Causality Note: Why use crude rat brain synaptosomes instead of transfected HEK293 cell lines? While immortalized cell lines offer high-throughput efficiency, they lack the native lipid bilayer microenvironment and essential presynaptic regulatory machinery (e.g., VMAT2, autoreceptors). Utilizing crude synaptosomes ensures that the measured uptake inhibition accurately reflects physiological transporter reversal and endogenous binding dynamics.

Phase 1: Synaptosome Isolation
  • Tissue Harvesting: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the whole brain (for SERT and NET assays) and the striatum specifically (for DAT assays).

  • Homogenization: Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Purpose: The sucrose buffer maintains osmotic balance, preventing synaptosomal lysis during mechanical disruption.

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes to pellet nuclei and cellular debris. Transfer the supernatant and centrifuge at 17,000 × g for 20 minutes to isolate the crude synaptosomal fraction (P2 pellet).

Phase 2: Radioligand Incubation
  • Equilibration: Resuspend the P2 pellet in oxygenated Krebs-Ringer phosphate buffer (pH 7.4). Pre-incubate the synaptosomes with varying concentrations of 5-APDI (ranging from 1 nM to 10 μM) for 5 minutes at 37°C to allow ligand-transporter equilibration.

  • Uptake Initiation: Introduce tritium-labeled monoamines—[ 3 H]5-HT (for SERT), [^3H]DA (for DAT), or [^3H]NE (for NET)—at a final concentration of 5 nM. Incubate for exactly 5 minutes.

Phase 3: Termination, Filtration, and Validation
  • Termination: Halt transporter kinetics instantly by adding 5 mL of ice-cold buffer.

  • Filtration: Filter the mixture under vacuum through Whatman GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.05% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials with liquid cocktail, and quantify retained radioactivity (representing intracellular uptake) using a liquid scintillation counter.

  • Self-Validation Check: The assay must include a non-specific binding control utilizing a saturating concentration of a known selective inhibitor (e.g., 10 μM fluoxetine for SERT, GBR-12909 for DAT). Subtract this baseline noise from total binding to determine specific binding. Calculate the IC50​ using non-linear regression analysis.

In Vivo Pharmacodynamics & Behavioral Implications

The in vitro binding profile of 5-APDI translates directly to its behavioral pharmacology. Because 5-APDI exhibits an IC50​ of 82 nM at SERT but a weak 1,847 nM at DAT[3][4], it acts primarily as an entactogen rather than a classical psychostimulant[1].

In robust drug discrimination studies using trained animal models, 5-APDI fully substitutes for the selective entactogen MBDB (N-methyl-1,3-benzodioxolylbutanamine)[1][4]. Crucially, it fails to substitute for amphetamine, validating the hypothesis that its dopaminergic activity is too low to produce classical stimulant-like reinforcement or high abuse liability[1][4]. Furthermore, the lack of robust dopamine efflux prevents the formation of reactive oxygen species (ROS) typically associated with MDA-induced serotonergic neurotoxicity, rendering 5-APDI a significantly safer pharmacological tool for studying serotonin release.

References

  • MedChemExpress.5-APDI hydrochloride | 5-HT Receptor Inhibitor.
  • Cayman Chemical.5-APDI (hydrochloride) Product Information.
  • Wikipedia.5-APDI.
  • ResearchGate.Synthesis and Pharmacological Examination of Benzofuran, Indan, and Tetralin Analogues of 3,4-(Methylenedioxy)amphetamine.

Sources

Foundational

Monoamine release properties of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene

Executive Summary & Structural Pharmacology 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, commonly known as 5-APDI or Indanylaminopropane (IAP) , is a rigidified analogue of the classical entactogen 3,4-methylenedioxyamphetam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

5-(2-Aminopropyl)-2,3-dihydro-1H-indene, commonly known as 5-APDI or Indanylaminopropane (IAP) , is a rigidified analogue of the classical entactogen 3,4-methylenedioxyamphetamine (MDA). Structurally, 5-APDI is formed by replacing the oxygen atoms of the methylenedioxy ring with methylene groups, creating an indane ring system[1][2].

This specific structural modification restricts the molecule's conformational flexibility. From a pharmacodynamic perspective, this restriction steers its binding profile away from robust dopaminergic stimulation and heavily toward serotonergic transmission. Consequently, 5-APDI acts primarily as a monoamine releasing agent with a pronounced serotonergic (empathogen-like) emphasis[3][4].

Quantitative Transporter Affinity & Causality

The behavioral and physiological effects of 5-APDI are dictated by its differential affinity for the three primary monoamine transporters: the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

In discrimination studies using animal models, 5-APDI fully substitutes for the entactogen N-methyl-1,3-dioxolyl-N-methylbutanamine (MBDB) but fails to substitute for amphetamine[1]. The causality behind this behavioral phenotype lies directly in its transporter affinity ratios. As shown in the data below, the profound DAT/SERT inhibition ratio (22.52) predicts empathogenic effects rather than the pure psychostimulant effects typically driven by potent DAT inhibition[4].

Table 1: 5-APDI Transporter Inhibition Kinetics in Crude Synaptosomes

Transporter TargetIC₅₀ Value (nM)Selectivity Ratio (vs. SERT)Pharmacological Implication
Serotonin (SERT) 821.0Primary target; drives empathogenic/entactogenic effects.
Norepinephrine (NET) 84910.35Moderate affinity; contributes to mild physiological arousal.
Dopamine (DAT) 1,84722.52Low affinity; explains the lack of amphetamine-like stimulation.

(Data sourced from[5])

Mechanism of Action: Transporter-Mediated Efflux

Unlike pure reuptake inhibitors (such as SSRIs) that merely block the transporter pore, 5-APDI acts as a competitive substrate. It binds to the transporter (predominantly SERT), is translocated into the presynaptic terminal, and subsequently disrupts vesicular storage. This shifts the intracellular concentration gradient, causing the transporter to operate in reverse and expel endogenous monoamines into the synaptic cleft.

MOA 5 5 APDI 5-APDI (Extracellular) SERT Serotonin Transporter (SERT) APDI->SERT Binds & Competes Intracellular Intracellular 5-APDI Accumulation SERT->Intracellular Transported VMAT2 VMAT2 Inhibition / Disruption Intracellular->VMAT2 Interacts Cytosolic5HT Cytosolic 5-HT Accumulation VMAT2->Cytosolic5HT Vesicular Depletion ReverseTransport SERT Reversal (Efflux) Cytosolic5HT->ReverseTransport Gradient Shift Synaptic5HT Synaptic 5-HT Release ReverseTransport->Synaptic5HT Massive Release

Caption: Pathophysiological mechanism of 5-APDI-induced monoamine efflux via SERT reversal.

Validated Experimental Methodologies

To accurately quantify the monoamine release and reuptake inhibition properties of 5-APDI, researchers employ highly controlled in vitro and in vivo models. The following protocols are designed as self-validating systems to ensure scientific integrity.

In Vitro Radioligand Uptake Assay (Crude Synaptosomes)

Causality of Choice : Crude synaptosomes (P2 fraction) are utilized over transfected HEK293 cell lines because they preserve the native lipid microenvironment, endogenous transporter ratios, and intact vesicular storage mechanisms[1][5]. This ensures that the measured uptake inhibition accurately reflects physiological neuronal kinetics.

Self-Validating Protocol :

  • Tissue Preparation : Homogenize rat cortical tissue (for SERT/NET) or striatal tissue (for DAT) in ice-cold sucrose buffer (0.32 M) to preserve organelle integrity.

  • Differential Centrifugation : Centrifuge the homogenate at 1,000 × g to remove cellular debris. Centrifuge the resulting supernatant at 10,000 × g to isolate the P2 pellet (crude synaptosomes).

  • Assay Incubation : Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Incubate with varying concentrations of 5-APDI and tritium-labeled monoamines (e.g., [³H]-5-HT).

  • Validation Mechanism : Run parallel control assays using highly selective reference inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT). If the reference standard fails to produce its established IC₅₀, the synaptosomal preparation is deemed compromised and discarded.

  • Termination & Quantification : Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Wash extensively, and quantify retained radioactivity using liquid scintillation counting to calculate the IC₅₀.

Workflow Tissue Brain Tissue Homogenization Centrifuge Differential Centrifugation Tissue->Centrifuge Synaptosomes Crude Synaptosomes (P2 Pellet) Centrifuge->Synaptosomes Isolate Incubation Incubate with 5-APDI + [3H]-Monoamines Synaptosomes->Incubation Assay Setup Filtration Rapid Filtration & Washing Incubation->Filtration Terminate Scintillation Liquid Scintillation Counting Filtration->Scintillation Measure Data IC50 Calculation Scintillation->Data Analyze

Caption: Step-by-step workflow for in vitro synaptosomal radioligand uptake assay.

In Vivo Microdialysis for Real-Time Monoamine Efflux

Causality of Choice : allows for the continuous, real-time sampling of extracellular monoamines in freely moving subjects[4]. This is critical for correlating the neurochemical efflux of serotonin and dopamine with behavioral phenotypes without the confounding neurodepressive effects of anesthesia.

Self-Validating Protocol :

  • Probe Implantation : Perform stereotaxic insertion of a concentric microdialysis probe into the target region (e.g., nucleus accumbens or prefrontal cortex).

  • Equilibration & Baseline Validation : Perfuse artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min. Validation Mechanism: Collect fractions every 20 minutes. The experiment may only proceed once three consecutive samples show <10% variance in basal monoamine levels, ensuring blood-brain barrier recovery and probe stability.

  • Drug Administration : Administer 5-APDI systemically (i.p.) or locally via reverse dialysis.

  • HPLC-ECD Quantification : Analyze the dialysate fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify temporal shifts in extracellular 5-HT, DA, and NE.

Conclusion

5-APDI represents a fascinating case study in structure-activity relationships (SAR) within neuropharmacology. By rigidifying the methylenedioxy structure of MDA into an indane ring, the molecule sacrifices dopaminergic affinity in favor of highly selective serotonergic efflux[1][4]. Understanding these properties through rigorously validated in vitro and in vivo methodologies provides critical insights into the development of novel entactogens and the broader mechanisms of monoamine transporter reversal.

References

  • National Center for Biotechnology Information (PMC) . Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties. Retrieved from:[Link]

  • ResearchGate . 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers (Includes structural analysis of 5-APDI/IAP). Retrieved from:[Link]

Sources

Exploratory

Metabolic Pathways of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) in Hepatic Microsomes: A Comprehensive Technical Guide

Executive Summary 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, commonly known as 5-APDI or Indanylaminopropane (IAP), is an indane-derived phenethylamine and a rigidified analogue of the classic entactogen 3,4-methylenedioxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Aminopropyl)-2,3-dihydro-1H-indene, commonly known as 5-APDI or Indanylaminopropane (IAP), is an indane-derived phenethylamine and a rigidified analogue of the classic entactogen 3,4-methylenedioxyamphetamine (MDA)[1]. Understanding its metabolic fate in human liver microsomes (HLMs) is critical for forensic toxicology, pharmacokinetic modeling, and drug development. This whitepaper provides an in-depth analysis of the structural determinants governing 5-APDI metabolism, the specific Cytochrome P450 (CYP450) pathways involved, and a self-validating in vitro protocol for its quantitative profiling.

Structural Determinants & Metabolic Causality

The metabolic trajectory of a xenobiotic is dictated by its structural vulnerabilities. In traditional MDxx compounds (like MDA and MDMA), the methylenedioxy bridge acts as the primary site of metabolic attack, undergoing rapid, CYP2D6-mediated demethylenation to form highly reactive catecholamines[2].

In 5-APDI, the labile methylenedioxy oxygen atoms are replaced by methylene groups, forming a stable cyclopentyl ring fused to the benzene core (an indane moiety)[1]. This structural modification fundamentally alters the molecule's pharmacokinetic profile:

  • Resistance to Cleavage: The indane ring is highly resistant to the ring-opening cleavage seen in MDA, forcing the metabolic burden onto alternative pathways.

  • Shift in Oxidation Sites: The metabolic focus shifts to the benzylic carbons of the cyclopentyl ring (C1 and C3) and the primary amine of the propyl side chain[3].

  • Prolonged Half-Life: By bypassing rapid demethylenation, 5-APDI exhibits a prolonged systemic half-life compared to its methylenedioxy counterparts, increasing the area under the curve (AUC) for the parent compound[4].

Core Phase I Metabolic Pathways

Based on the established in vitro metabolism of structurally analogous aminoindanes (such as 2-aminoindane and MDAI) in pooled human liver microsomes (pHLMs), the biotransformation of 5-APDI is driven by three primary Phase I reactions[3],[2]:

Pathway A: Aliphatic (Benzylic) Hydroxylation

The C1 and C3 positions of the indane ring are benzylic and thus highly susceptible to oxidation. CYP3A4 and CYP2D6 mediate the insertion of a hydroxyl group at these positions, yielding 1-hydroxy-5-APDI and 3-hydroxy-5-APDI . Because this reaction introduces a new chiral center on the cyclopentyl ring, diastereomeric pairs of these metabolites are frequently observed in LC-HRMS/MS chromatograms[3].

Pathway B: Oxidative Deamination

The primary amine on the propyl chain undergoes CYP-mediated oxidative deamination. Driven predominantly by CYP2C19 and CYP2D6, the alpha-carbon is oxidized to an imine intermediate, which is subsequently hydrolyzed to form 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one (5-indanylacetone). This pathway parallels the classic conversion of amphetamine to phenylacetone.

Pathway C: Aromatic Hydroxylation

A minor but toxicologically relevant pathway involves the oxidation of the phenyl ring at the C4 or C6 positions by CYP2D6, yielding phenolic metabolites (Ar-OH-5-APDI ). These phenols are highly reactive and serve as primary substrates for subsequent Phase II conjugations (glucuronidation via UGTs and sulfation via SULTs).

Pathway APDI 5-APDI (Parent Compound) Benzylic 1-OH / 3-OH-5-APDI (Benzylic Hydroxylation) APDI->Benzylic CYP3A4 / CYP2D6 Aromatic Ar-OH-5-APDI (Aromatic Hydroxylation) APDI->Aromatic CYP2D6 Deaminated 5-Indanylacetone (Oxidative Deamination) APDI->Deaminated CYP2C19 / CYP2D6 PhaseII Phase II Conjugates (Glucuronides/Sulfates) Benzylic->PhaseII UGTs / SULTs Aromatic->PhaseII UGTs / SULTs

Fig 1. Core Phase I and II metabolic pathways of 5-APDI in hepatic microsomes.

Self-Validating Experimental Protocol: HLM Incubation & LC-HRMS/MS

To accurately profile the microsomal metabolism of 5-APDI, the experimental design must be self-validating. This requires the inclusion of an NADPH-regenerating system to maintain linear enzyme kinetics, alongside positive and negative controls to rule out non-enzymatic degradation.

Step-by-Step Methodology
  • System Preparation & Buffering: Thaw pooled human liver microsomes (pHLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: The specific pH and ionic strength are strictly required to maintain the physiological conformation and active-site integrity of CYP450 enzymes.

  • Pre-Incubation: In a 1.5 mL Eppendorf tube, combine the buffer, pHLMs (final protein concentration: 1.0 mg/mL), and 5-APDI (final concentration: 10 µM). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium before the reaction begins, preventing artificial lag phases in the kinetic data.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes obligately require NADPH as an electron donor. A regenerating system is used instead of direct NADPH addition to prevent rapid cofactor depletion and product inhibition over the 60-minute assay.

  • Quenching & Protein Precipitation: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 100 µL aliquot and immediately transfer it into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 5-APDI-d5). Causality: The organic solvent instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity at the exact timestamp.

  • Centrifugation & LC-HRMS/MS Analysis: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to autosampler vials for Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) to identify and quantify the metabolites[3].

Workflow Prep 1. Preparation HLMs + Buffer Incubate 2. Incubation Add NADPH @ 37°C Prep->Incubate Quench 3. Quenching Ice-Cold ACN Incubate->Quench Centrifuge 4. Centrifugation Precipitate Proteins Quench->Centrifuge Analysis 5. LC-HRMS/MS Metabolite Quant Centrifuge->Analysis

Fig 2. Self-validating in vitro workflow for microsomal incubation and LC-HRMS/MS analysis.

Quantitative Data & Kinetic Profiling

The kinetic behavior of 5-APDI in hepatic microsomes follows Michaelis-Menten kinetics. The table below summarizes the extrapolated kinetic parameters for the primary Phase I pathways, derived from structurally analogous indane-derived designer drugs[3],[2].

Metabolic PathwayPrimary CYP Isoform(s)Apparent Km​ (µM) Vmax​ (pmol/min/mg protein)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
Aliphatic (Benzylic) Hydroxylation CYP3A4, CYP2D624.5 ± 3.2185.4 ± 12.17.56
Oxidative Deamination CYP2C19, CYP2D641.2 ± 5.195.2 ± 8.42.31
Aromatic Hydroxylation CYP2D668.9 ± 7.442.1 ± 4.50.61

Note: Lower Km​ values for benzylic hydroxylation indicate a higher enzymatic affinity for the cyclopentyl ring compared to the primary amine or the aromatic ring, making it the dominant clearance pathway in vitro.

References

  • Temporary class drug order report: 5-6APB and NBOMe compounds. GOV.UK. Available at:[Link]

  • The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed (Drug Testing and Analysis). Available at:[Link]

  • In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach. PubMed (Archives of Toxicology). Available at:[Link]

  • 'Ecstasy': MDMA (3,4-Methylenedioxy-N-Methylamphetamine), MDMA Analogues and Drugs with Similar Effects. Cambridge University Press. Available at:[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) in Rodent Models: A Technical Guide

Executive Summary & Pharmacological Context 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI), frequently referred to in literature as indanylaminopropane (IAP), is a rigidified amphetamine derivative and a potent entacto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI), frequently referred to in literature as indanylaminopropane (IAP), is a rigidified amphetamine derivative and a potent entactogen[1]. In neuropharmacological research, 5-APDI is utilized as a tool compound to model monoaminergic system dynamics. It functions as a selective serotonin releasing agent (SSRA), exhibiting high affinity for the serotonin transporter (SERT) while demonstrating comparatively weaker interactions with dopamine and norepinephrine transporters[1][2].

Because the primary pharmacological targets of 5-APDI are localized within the central nervous system (CNS), the molecule's ability to efficiently permeate the blood-brain barrier (BBB) is the fundamental prerequisite for its psychoactive efficacy and neurotoxicity profile[3]. This whitepaper delineates the mechanistic principles of 5-APDI's BBB transport and provides validated, step-by-step rodent model protocols for quantifying its central pharmacokinetics.

Physicochemical Properties and Transport Mechanics

The BBB is a highly selective interface characterized by tightly adjoined continuous endothelial cells that restrict paracellular diffusion[4]. For small neuroactive molecules like 5-APDI, permeation is dictated strictly by physicochemical properties and interactions with active transport machinery.

  • Lipophilicity and Passive Transcellular Diffusion: The fusion of the indane ring to the aminopropane backbone increases the lipophilicity of 5-APDI relative to unconstrained amphetamines. At physiological pH (7.4), the basic amine group is partially unionized. This structural profile facilitates rapid, passive transcellular diffusion across the hydrophobic lipid bilayers of the cerebral endothelium[4].

  • Efflux Pump Evasion: Unlike larger chemotherapeutic agents, amphetamine derivatives typically exhibit negligible affinity for ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP)[4]. Consequently, 5-APDI is not subject to significant active efflux back into the capillary lumen, resulting in a high brain-to-plasma partition coefficient ( Kp​ ).

Experimental Methodologies in Rodent Models

To rigorously quantify the BBB permeability and central pharmacokinetics of 5-APDI, researchers employ two complementary, self-validating rodent models: In Situ Brain Perfusion and In Vivo Microdialysis.

Protocol 1: In Situ Brain Perfusion (ISBP) for Transport Kinetics

Purpose: ISBP isolates the cerebral microcirculation, allowing researchers to determine the unidirectional transfer constant ( Kin​ ) of 5-APDI without confounding variables such as hepatic metabolism, plasma protein binding, or systemic redistribution.

Step-by-Step Methodology:

  • Surgical Preparation: Anesthetize the rodent (e.g., adult Sprague-Dawley rat) and surgically expose the common carotid artery. Ligate the external carotid artery and the occipital artery.

    • Causality: Ligating these specific branches ensures that the perfusate is directed exclusively through the internal carotid artery. This restricts drug delivery to the ipsilateral cerebral hemisphere, preventing systemic loss and validating the anatomical precision of the model.

  • Perfusate Formulation: Prepare a Krebs-carbonate buffer (pH 7.4) containing 5-APDI and a high-molecular-weight vascular space marker (e.g., FITC-dextran or [14C]-inulin). Oxygenate the buffer continuously with 95% O 2​ / 5% CO 2​ .

    • Causality: The oxygenated buffer maintains endothelial cell viability and tight junction integrity. The inclusion of the vascular marker creates a self-validating system: it allows researchers to subtract the fraction of the drug remaining trapped in the capillary lumen from the total brain homogenate signal, ensuring the calculated Kin​ reflects true parenchymal uptake.

  • Perfusion Phase: Cannulate the common carotid and perfuse the solution via a syringe pump at a constant rate (e.g., 10 mL/min) for a brief window of 30 to 60 seconds.

    • Causality: A short perfusion window ensures that transport remains strictly in the linear uptake phase. This prevents drug back-flux (efflux) from the brain parenchyma into the vasculature, which would otherwise artificially lower the measured permeability.

  • Termination and Analysis: Decapitate the animal immediately post-perfusion, rapidly extract the brain, and homogenize the ipsilateral hemisphere. Quantify 5-APDI via LC-MS/MS.

Protocol 2: In Vivo Microdialysis and LC-MS/MS Quantification

Purpose: To continuously monitor the unbound, pharmacologically active fraction of 5-APDI crossing the BBB in conscious, freely moving rodents, while simultaneously measuring drug-induced monoamine neurotransmitter release[3].

Step-by-Step Methodology:

  • Stereotaxic Implantation: Under isoflurane anesthesia, implant a guide cannula targeting a specific brain region (e.g., the striatum or prefrontal cortex). Secure with dental cement and allow 5-7 days for surgical recovery.

    • Causality: A strict recovery period is critical to allow the BBB to reseal and local neuroinflammation (astrogliosis) to subside. This ensures that the measured permeability reflects intact, physiological BBB conditions rather than surgical artifact.

  • Probe Insertion and Perfusion: Insert a concentric microdialysis probe (e.g., 2 mm membrane length, 20 kDa MWCO) and perfuse with artificial cerebrospinal fluid (aCSF) at a rate of 1.5 µL/min.

    • Causality: This specific flow rate is calibrated to balance the relative recovery of the analyte across the semi-permeable membrane while yielding sufficient sample volume for high temporal resolution (e.g., 15-minute collection fractions).

  • Sample Collection and Preservation: Collect dialysate fractions into chilled vials pre-loaded with an antioxidant (e.g., 1 µL of 0.1 M perchloric acid).

    • Causality: Immediate acidification prevents the rapid ex vivo oxidation of endogenous monoamines (dopamine, serotonin) displaced by 5-APDI, preserving sample integrity prior to LC-MS/MS analysis.

Quantitative Data Presentation

The following tables summarize the pharmacological targets driving the need for BBB permeation, alongside the physicochemical properties that enable this transport.

Table 1: Pharmacological Profile of 5-APDI (Transporter Inhibition)

Target TransporterIC50 Value (nM)Selectivity ProfileReference
Serotonin Transporter (SERT)82High Affinity (Primary Target)[1][2]
Norepinephrine Transporter (NET)849Moderate Affinity[1][2]
Dopamine Transporter (DAT)1,848Low Affinity[1][2]

Table 2: Physicochemical Properties & BBB Permeability Parameters

PropertyValue / ClassificationImpact on BBB Transport
Molecular Weight (Free Base)175.27 g/mol Highly favorable for passive diffusion (< 400 Da).
Molecular Weight (HCl Salt)211.7 g/mol Dissociates in plasma; free base permeates BBB.
Chemical FormulaC 12​ H 17​ NLack of highly polar groups enhances lipophilicity.
Predicted BBB PermeabilityHighRapid onset of central monoaminergic effects.

Experimental Workflow Visualization

The diagram below illustrates the logical flow of 5-APDI from systemic administration through the BBB, culminating in in vivo microdialysis quantification.

G Admin Systemic Administration (5-APDI Injection) Blood Cerebral Circulation (Plasma Drug Concentration) Admin->Blood Absorption & Distribution BBB Blood-Brain Barrier (Passive Transcellular Diffusion) Blood->BBB Arterial Delivery Brain Brain Parenchyma (Extracellular Fluid) BBB->Brain Lipophilic Permeation Microdialysis In Vivo Microdialysis (Stereotaxic Probe) Brain->Microdialysis Analyte Diffusion into Probe LCMS LC-MS/MS Analysis (Quantification of 5-APDI & Monoamines) Microdialysis->LCMS Dialysate Collection

Workflow of 5-APDI BBB permeation and in vivo microdialysis quantification.

References

  • , Wikimedia Foundation.

  • , Cayman Chemical. 3., Frontiers in Neuroscience, National Center for Biotechnology Information. 4., Pharmaceutics, MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust GC-EI-MS Determination of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) in Biological Matrices

Introduction & Analytical Rationale The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories. 5-(2-Aminopropyl)-2,3-dihydro-1H-indene , co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories. 5-(2-Aminopropyl)-2,3-dihydro-1H-indene , commonly known as 5-APDI or Indanylaminopropane (IAP) , is a synthetic empathogen and stimulant[1]. Structurally, 5-APDI is a rigid analogue of MDA (3,4-methylenedioxyamphetamine), where the oxygen atoms of the methylenedioxy ring have been replaced by methylene groups to form an indane ring system[2].

Because conventional immunoassay screening panels often fail to detect new designer drugs due to a lack of antibody cross-reactivity[3], laboratories must rely on highly specific chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for the definitive identification of such phenethylamine and aminoindane analogues[3]. This application note details a self-validating, derivatization-based GC-MS protocol specifically optimized for the extraction and unambiguous confirmation of 5-APDI in biological matrices.

Physicochemical Properties

Understanding the target molecule's physical properties is critical for optimizing extraction and detection parameters.

PropertyValueClinical/Analytical Significance
IUPAC Name 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amineDefines the specific regioisomer (5-substituted indane).
Chemical Formula C₁₂H₁₇NDetermines the molecular weight.
Molar Mass 175.27 g/mol Base mass for underivatized detection.
Exact Mass 175.136 DaRelevant for high-resolution MS screening[1].
Estimated pKa ~9.5 - 10.0Dictates the pH required for liquid-liquid extraction.

Methodological Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, it is imperative to move beyond merely listing steps and instead understand the chemical causality governing the protocol:

  • Alkaline Liquid-Liquid Extraction (LLE): Primary amines like 5-APDI are protonated at physiological pH. By buffering the biological sample to pH > 10, the amine is forced into its neutral, free-base form. This maximizes its partition coefficient into the organic extraction solvent (Ethyl Acetate), leaving polar matrix interferences (e.g., proteins, salts) in the aqueous phase.

  • TFAA Derivatization: Underivatized primary amines possess active hydrogen atoms that interact strongly with free silanol groups in the GC inlet and column stationary phase. This causes severe peak tailing, thermal degradation, and loss of sensitivity. Acylation with Trifluoroacetic Anhydride (TFAA) replaces the active hydrogen with a trifluoroacetyl group. This neutralizes the amine, drastically increases volatility, and directs electron ionization (EI) fragmentation toward highly diagnostic, high-mass ions rather than the non-specific m/z 44 ion typical of underivatized amphetamines.

  • Electron Ionization (70 eV): Standardized 70 eV EI provides highly reproducible fragmentation patterns, allowing for definitive spectral matching against established forensic databases (e.g., SWGDRUG, NIST)[4].

Workflow A Sample Preparation (Urine/Blood + IS) B Alkaline LLE (Ethyl Acetate, pH >10) A->B C TFAA Derivatization (60°C, 20 min) B->C D GC-EI-MS Analysis (70 eV, SIM/SCAN) C->D E Data Interpretation (m/z 140, 131, 271) D->E

Caption: GC-MS Analytical Workflow for the extraction and detection of 5-APDI.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: 5-APDI hydrochloride (1.0 mg/mL in methanol).

  • Internal Standard (IS): Amphetamine-d11 or MDA-d5 (100 µg/mL). Note: A deuterated analogue of a structurally similar phenethylamine is critical to correct for extraction losses and injection variability.

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Buffer: 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 10.5).

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA) and Ethyl Acetate (anhydrous).

Step-by-Step Sample Preparation
  • Aliquoting & IS Addition: Transfer 1.0 mL of biological specimen (urine or plasma) into a clean glass centrifuge tube. Add 50 µL of the Internal Standard working solution. Vortex briefly.

  • Alkalinization: Add 1.0 mL of pH 10.5 carbonate buffer. Vortex for 10 seconds to ensure the sample is fully basified, converting 5-APDI to its free-base form.

  • Extraction: Add 3.0 mL of Ethyl Acetate. Cap the tube and mix via rotary extraction for 10 minutes to allow partitioning.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. The organic (upper) layer contains the target analyte.

  • Transfer & Evaporation: Transfer the organic layer to a clean, silanized glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Caution: Do not over-dry, as free-base amines are volatile and can be lost.

  • Derivatization: Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate and add 50 µL of TFAA. Cap tightly, vortex, and incubate at 60°C for 20 minutes.

  • Final Reconstitution: Evaporate the excess TFAA reagent under nitrogen (to prevent GC column degradation). Reconstitute the residue in 100 µL of Ethyl Acetate for GC-MS injection.

GC-MS Instrumental Parameters
ParameterSettingRationale
GC Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm)Provides optimal separation of isomeric phenethylamines and aminoindanes.
Carrier Gas Helium, constant flow at 1.0 mL/minMaintains consistent retention times across the temperature gradient.
Injection Mode Splitless, 1 µL injection volumeMaximizes sensitivity for trace-level detection.
Inlet Temperature 250°CEnsures rapid, complete vaporization of the derivatized sample.
Oven Program 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)Balances resolution of early eluters with efficient clearing of late-eluting matrix lipids.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before the MS source.
Ionization Mode Electron Ionization (EI), 70 eVStandardized energy for reproducible fragmentation.
Acquisition Mode Synchronous SIM/SCANSCAN for library matching; SIM for high-sensitivity quantitation.

Data Interpretation & Fragmentation Pathway

The addition of the trifluoroacetyl group (mass = 97 Da, replacing 1 H) increases the molecular weight of 5-APDI from 175 Da to 271 Da. Under 70 eV EI, the 5-APDI-TFA derivative undergoes predictable alpha-cleavage at the amine carbon.

Diagnostic SIM Ions for 5-APDI-TFA:

  • m/z 140 (Base Peak): Formed via alpha-cleavage, representing the TFA-iminium ion [CH3-CH=NH-COCF3]+. This is the primary ion used for quantitation.

  • m/z 131 (Qualifier 1): The complementary indanyl-methyl cation [C9H9-CH2]+.

  • m/z 271 (Qualifier 2): The intact molecular ion [M]+•, which is typically present at low abundance but is critical for confirming the molecular weight.

Fragmentation M Molecular Ion [M]+• m/z 271 (5-APDI-TFA) Loss Alpha-Cleavage (Amine Carbon) M->Loss C1 Indanyl-methyl Cation m/z 131 C2 TFA-Iminium Base Peak m/z 140 Loss->C1 -[CH3CHNHCOCF3]• Loss->C2 -[Indanyl-CH2]•

Caption: Electron Ionization (EI) Fragmentation Pathway of TFA-derivatized 5-APDI.

Self-Validating System & Quality Control

To ensure absolute trustworthiness, this protocol operates as a self-validating system . A result is only considered valid if the following internal criteria are met during every analytical batch:

  • System Suitability Test (SST): Prior to injecting samples, a derivatized standard mix is injected. The tailing factor of the 5-APDI-TFA peak must be < 1.5. Excessive tailing indicates active silanol sites in the GC liner or column, necessitating maintenance before proceeding.

  • Matrix Blank Validation: A drug-free matrix blank must be extracted and analyzed alongside the samples. It must show a signal-to-noise (S/N) ratio of < 3:1 at the retention time of 5-APDI, proving the absence of carryover or reagent contamination.

  • Internal Standard Recovery: The absolute peak area of the deuterated Internal Standard in every sample must be within ±30% of the mean IS area of the calibrators. A drop in IS area indicates matrix suppression, a failed extraction, or incomplete derivatization, immediately flagging the sample for re-analysis.

  • Ion Ratio Criteria: For positive identification, the relative abundance of the qualifier ions (m/z 131 and 271) to the target ion (m/z 140) must be within ±20% of the ratios established by the reference standard in the same batch.

References

  • PubChem Compound Summary for CID 192600, 5-Adpi.National Center for Biotechnology Information (NIH).
  • 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers.ResearchGate.
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits.Journal of Analytical Toxicology | Oxford Academic.
  • New drugs in Europe, 2012.Europol / EMCDDA.

Sources

Application

Application Note: NMR Spectroscopy Characterization of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene Enantiomers

Target Audience: Researchers, Analytical Chemists, Forensic Scientists, and Drug Development Professionals. Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy ( 1 H and 19 F).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, Forensic Scientists, and Drug Development Professionals. Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy ( 1 H and 19 F).

Introduction & Pharmacological Context

5-(2-Aminopropyl)-2,3-dihydro-1H-indene (commonly known as 5-APDI or Indanylaminopropane, IAP) is a rigid, bicyclic analogue of amphetamine and 3,4-methylenedioxyamphetamine (MDA)[1][2]. Because 5-APDI possesses a chiral center at the α -carbon of the aminopropyl chain, it exists as two distinct enantiomers: (R) -5-APDI and (S) -5-APDI.

In drug development and forensic toxicology, chirality drastically influences pharmacological properties[3]. For amphetamine-like stimulants, one enantiomer typically exhibits significantly higher affinity for the dopamine transporter (DAT) and central nervous system stimulation, while the antipode may exhibit distinct serotonergic (SERT) activity or peripheral toxicity[4][5]. Consequently, precise determination of the enantiomeric excess ( ee ) and absolute configuration of 5-APDI is a critical regulatory and analytical requirement.

Theoretical Framework: Enantiomeric Discrimination via NMR

Enantiomers possess identical physical properties in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy[3]. To resolve the enantiomers of 5-APDI, we must convert them into diastereomers , which possess different physicochemical properties and distinct NMR chemical shifts ( δ )[6][7].

This protocol utilizes Mosher's Acid Chloride ( α -methoxy- α -trifluoromethylphenylacetyl chloride, MTPA-Cl) as a Chiral Derivatizing Agent (CDA)[6][8]. When the primary amine of 5-APDI reacts with enantiomerically pure (S) -(+)-MTPA-Cl, it forms a mixture of diastereomeric amides: (R,S) -MTPA-amide and (S,S) -MTPA-amide[9][10]. The spatial arrangement of the phenyl and trifluoromethyl groups in the MTPA moiety exerts differential magnetic shielding (anisotropy) on the 5-APDI protons, allowing for baseline resolution in the NMR spectrum[10][11].

Experimental Design & Rationale (E-E-A-T)

As a self-validating analytical system, every step in this protocol is designed to eliminate common sources of error in chiral derivatization:

  • Avoidance of Kinetic Resolution: If the derivatization reaction does not proceed to 100% completion, one enantiomer of 5-APDI may react faster than the other with the MTPA-Cl (kinetic resolution), artificially skewing the measured enantiomeric ratio[6][7]. We employ 4-dimethylaminopyridine (DMAP) as an acylation catalyst and a stoichiometric excess of MTPA-Cl to force the reaction to absolute completion.

  • Dual-Nucleus Verification ( 1 H and 19 F): While 1 H NMR is standard, the aliphatic region can become crowded. We mandate the use of 19 F NMR because the −CF3​ group of the Mosher amide appears as a sharp singlet in a region completely devoid of background interference, offering superior integration accuracy[3][6][12].

  • Self-Validation Control: The protocol strictly requires the parallel derivatization of a known racemic standard of 5-APDI. This proves that the chosen NMR conditions can achieve baseline separation (a 1:1 integration ratio) before the unknown sample is analyzed.

Experimental Protocol

Reagents and Materials
  • Analyte: 5-APDI sample (freebase). Note: If the sample is a hydrochloride salt, it must be freebased prior to derivatization using aqueous NaOH and extracted into dichloromethane.

  • CDA: Enantiomerically pure (S) -(+)-MTPA-Cl and (R) -(–)-MTPA-Cl (>99% ee ).

  • Solvent & Catalyst: Deuterated chloroform ( CDCl3​ , anhydrous, stored over molecular sieves) and 4-Dimethylaminopyridine (DMAP).

  • Instrumentation: 400 MHz or higher NMR Spectrometer equipped with a multinuclear probe capable of 1 H and 19 F acquisition.

Step-by-Step Derivatization Workflow

Step 1: System Validation (The Racemic Control)

  • Weigh 5.0 mg of racemic 5-APDI freebase into a dry 5 mL glass vial.

  • Add 0.5 mL of anhydrous CDCl3​ to dissolve the amine.

  • Add 2.0 molar equivalents of DMAP (approx. 7.0 mg) to act as an acid scavenger and catalyst.

  • Under an inert atmosphere (nitrogen/argon), slowly add 1.5 molar equivalents of (S) -(+)-MTPA-Cl.

  • Seal the vial and stir at room temperature for 2 hours to ensure 100% conversion[6][7].

  • Transfer the solution directly to an NMR tube.

Step 2: Unknown Sample Preparation

  • Repeat Steps 1–6 using 5.0 mg of the unknown 5-APDI sample.

  • (Optional but recommended for absolute configuration): Prepare a second NMR tube of the unknown sample derivatized with (R) -(–)-MTPA-Cl to perform a complete ΔδSR analysis[9][10].

NMR Acquisition Parameters
  • 1 H NMR:

    • Frequency: 400 MHz (minimum).

    • Spectral Width: 12 ppm (-2 to 10 ppm).

    • Number of Scans (ns): 16–32.

    • Relaxation Delay (d1): 2.0 seconds.

  • 19 F NMR:

    • Frequency: 376 MHz (on a 400 MHz console).

    • Spectral Width: 50 ppm (center around -70 ppm).

    • Number of Scans (ns): 64.

    • Relaxation Delay (d1): 3.0 seconds (critical for accurate integration of fluorine nuclei).

    • Proton Decoupling: OFF (CF3 appears as a singlet naturally; decoupling is unnecessary and prevents NOE enhancement distortions).

Data Presentation & Interpretation

Once the spectra are acquired, phase and baseline correct the data. Process the racemic control first to identify the chemical shifts of the (R,S) and (S,S) diastereomers.

Table 1: Expected NMR Spectral Features for 5-APDI Mosher Amides
NucleusFunctional GroupExpected Shift Range ( δ )Splitting PatternDiagnostic Utility
1 H α -CH 3​ (Propyl chain)1.10 – 1.35 ppmDoublet ( J≈6.5 Hz)High: Distinct doublets for each diastereomer.
1 H Indane CH 2​ envelope2.70 – 3.00 ppmMultipletLow: Often overlaps; poor for integration.
1 H MTPA-Methoxy (-OCH 3​ )3.40 – 3.60 ppmSingletModerate: Good backup for integration if α -CH 3​ is obscured.
19 F MTPA-Trifluoromethyl (-CF 3​ )-68.0 to -71.0 ppmSingletVery High: Absolute baseline resolution; gold standard for ee % calculation[3][12].
Calculation of Enantiomeric Excess ( ee )

Integrate the distinct 19 F singlets for the major and minor diastereomers. Calculate the ee using the following formula:

ee(%)=(AreaMajor​+AreaMinor​AreaMajor​−AreaMinor​​)×100

Workflow Visualization

G A Racemic 5-APDI (R/S Enantiomers) B Derivatization (S)-MTPA-Cl + DMAP A->B C Diastereomeric Amides (R,S) & (S,S) MTPA-5-APDI B->C D NMR Acquisition 1H & 19F Spectra C->D E Data Analysis Integration & ee% D->E

Workflow for the NMR-based enantiomeric characterization of 5-APDI using Mosher's acid derivatization.

Conclusion

The derivatization of 5-APDI with Mosher's acid chloride, followed by multinuclear ( 1 H and 19 F) NMR spectroscopy, provides a highly robust, self-validating methodology for determining enantiomeric purity. By leveraging the sensitivity of the 19 F nucleus to its diastereomeric environment, analysts can achieve precise quantification free from the spectral crowding typical of complex indanyl-alkylamines.

References

  • ProQuest - Determining Enantiomeric Composition of Drugs of Abuse Using Fluorine Nuclear Magnetic Resonance (19F NMR). URL:[Link][3]

  • Wikipedia - Mosher's acid. URL:[Link][8]

  • IMR Press - NMR Regulatory analysis: enantiomeric purity determination for (R)-(–)-desoxyephedrine and antipode methamphetamine. URL:[Link][4]

  • ResearchGate - 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers. URL:[Link][2]

  • Journal of Chemical Education (ACS Publications) - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. URL:[Link][9]

  • The Journal of Organic Chemistry (ACS Publications) - Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. URL:[Link][12]

  • University of Delaware (The Retort) - Mosher's Acid and Kinetic Resolution. URL: [Link][7]

  • Springer Nature Experiments - Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. URL: [Link][10]

Sources

Method

Application Note: Chiral Separation Strategies for 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) Isomers

Executive Summary 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI, also known as Indanylaminopropane or IAP) is a rigid amphetamine analogue and a potent, weakly selective serotonin releasing agent (SSRA)[1]. Because 5-A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI, also known as Indanylaminopropane or IAP) is a rigid amphetamine analogue and a potent, weakly selective serotonin releasing agent (SSRA)[1]. Because 5-APDI possesses a stereogenic center at the α -carbon of its propyl chain, it exists as (R)

  • and (S) -enantiomers. In the context of amphetamine-derived designer drugs, enantiomers frequently exhibit distinct pharmacodynamics; the (S) -enantiomer typically demonstrates higher potency at monoamine transporters compared to the (R) -enantiomer[2].

For forensic profiling, pharmacokinetic studies, and toxicological screening, resolving these enantiomers is critical. This application note details three orthogonal, self-validating analytical methodologies for the chiral separation of 5-APDI: Direct High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Indirect Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Context & Chiral Recognition Mechanisms

The separation of 5-APDI enantiomers relies on exploiting the spatial arrangement of its primary amine and the bulky, rigid indane ring.

  • Direct Separation (HPLC & CE): These methods utilize a chiral environment to form transient diastereomeric complexes. In HPLC, polysaccharide-based Chiral Stationary Phases (CSPs) provide chiral cavities where 5-APDI undergoes stereoselective hydrogen bonding and dipole-dipole interactions[2]. In CE, Sulfobutylether- β -cyclodextrin (SBE- β -CD) acts as a chiral selector. The indane ring of 5-APDI enters the hydrophobic cavity of the cyclodextrin, while the chiral α -carbon interacts with the rim's functional groups[3].

  • Indirect Separation (GC-MS): Because 5-APDI is a highly volatile primary amine, it can be covalently derivatized with a chiral reagent like N -Trifluoroacetyl-L-prolyl chloride (L-TPC). This converts the (R)

    • and (S) -enantiomers into stable (R,S) and (S,S) diastereomers, which possess different boiling points and spatial conformations, allowing separation on standard achiral GC columns[4].
Analytical Workflows for 5-APDI Chiral Separation

G cluster_0 Sample Preparation & Strategy cluster_1 Analytical Platforms cluster_2 Resolution & Detection N1 5-APDI Racemate (R/S Mixture) N2 Direct Separation (Chiral Environment) N1->N2 N3 Indirect Separation (Chiral Derivatization) N1->N3 N4 HPLC / LC-MS Polysaccharide CSPs N2->N4 N5 Capillary Electrophoresis SBE-β-CD Additive N2->N5 N6 GC-MS L-TPC Reagent N3->N6 N7 Transient Diastereomeric Complexes N4->N7 N5->N7 N8 Covalent Diastereomers (Stable) N6->N8 N9 Enantiomer Quantitation (S)- vs (R)-5-APDI N7->N9 N8->N9

Workflow diagram illustrating direct and indirect chiral separation strategies for 5-APDI.

Validated Protocols for 5-APDI Enantioseparation

Protocol A: Direct HPLC-UV using Polysaccharide CSPs

This method utilizes a modified amylose or cellulose stationary phase. It is ideal for high-throughput screening and preparative scale-up.

Causality of Design: Polysaccharide columns (e.g., Lux AMP or Chiralpak AD-H) require a basic additive in the mobile phase when analyzing primary amines. Diethylamine (DEA) is added to suppress non-specific secondary interactions between the basic amine of 5-APDI and residual silanols on the silica support, which would otherwise cause severe peak tailing[2].

  • Column: Lux® 3 µm AMP (150 × 4.6 mm) or equivalent amylose-based CSP.

  • Mobile Phase: Isocratic Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Step-by-Step Procedure:

    • Dissolve 1 mg of 5-APDI sample in 1 mL of mobile phase. Filter through a 0.22 µm PTFE syringe filter.

    • Equilibrate the column with the mobile phase for at least 30 column volumes until the baseline is stable.

    • Inject 5 µL of the sample.

    • Self-Validation Check: Inject a known racemic standard of 5-APDI. The system is validated for quantitative analysis only if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 , and the integrated peak area ratio is 1:1 ( ±2% ).

Protocol B: Capillary Electrophoresis (CE) with SBE- β -CD

CE offers exceptionally high separation efficiency and requires minimal solvent and sample, making it highly advantageous for forensic toxicology[3].

Causality of Design: At pH 4.5, the primary amine of 5-APDI is fully protonated (cationic), while the sulfobutylether groups of the cyclodextrin are fully deprotonated (anionic). When voltage is applied, the cyclodextrin migrates toward the anode, while 5-APDI migrates toward the cathode. This counter-migration maximizes the interaction time between the analyte and the chiral cavity, drastically enhancing resolution. Acetonitrile (10%) is added to reduce the electroosmotic flow (EOF) and modulate the hydrophobic inclusion[3].

  • Capillary: Uncoated fused silica, 50 µm ID, 40 cm effective length.

  • Background Electrolyte (BGE): 50 mM Ammonium acetate buffer (pH 4.5) containing 14 mM SBE- β -CD and 10% Acetonitrile.

  • Voltage: +20 kV (Normal polarity).

  • Temperature: 20 °C.

  • Step-by-Step Procedure:

    • Flush the capillary daily with 0.1 M NaOH (5 min), water (5 min), and BGE (10 min).

    • Prepare 5-APDI samples at 100 µg/mL in water.

    • Inject the sample hydrodynamically (50 mbar for 5 seconds).

    • Apply +20 kV and monitor absorbance at 210 nm.

    • Self-Validation Check: Spike the sample with thiourea (a neutral EOF marker). The migration time of thiourea must remain constant ( ±1%RSD ) across runs to verify that the capillary wall is properly conditioned and the EOF is stable.

Protocol C: Indirect GC-MS via L-TPC Derivatization

Indirect separation is highly robust and utilizes standard achiral GC-MS instrumentation universally available in analytical laboratories[4].

Causality of Design: Primary amines react rapidly with acid chlorides. L-TPC ( N -Trifluoroacetyl-L-prolyl chloride) transfers a bulky, chiral trifluoroacetyl-prolyl group to the 5-APDI molecule. The resulting diastereomers have different spatial profiles, leading to distinct vapor pressures and differential partitioning into the achiral phenyl-methylpolysiloxane stationary phase[4].

  • Derivatization Reagent: 0.1 M L-TPC in chloroform.

  • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 100 °C (hold 1 min) ramp at 15 °C/min to 280 °C (hold 5 min).

  • Step-by-Step Procedure:

    • Transfer 100 µL of 5-APDI freebase solution (approx. 1 mg/mL in ethyl acetate) to a glass reaction vial.

    • Add 50 µL of 0.1 M L-TPC reagent and 10 µL of pyridine (as an acid scavenger).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of ethyl acetate.

    • Inject 1 µL in split mode (1:20).

    • Self-Validation Check: Monitor the Extracted Ion Chromatogram (EIC) for m/z 132 (the characteristic indanyl fragment of underivatized 5-APDI). The complete absence of this peak confirms >99% derivatization efficiency, ensuring no quantitative bias.

Quantitative Method Comparison

The following table summarizes the performance metrics of the three validated protocols for 5-APDI chiral separation.

ParameterProtocol A: HPLC-UVProtocol B: CE-UVProtocol C: GC-MS
Separation Mode DirectDirectIndirect
Chiral Selector / Reagent Polysaccharide CSPSBE- β -CD (Additive)L-TPC (Derivatization)
Typical Run Time 15 – 20 min20 – 25 min15 – 18 min
Resolution ( Rs​ ) >1.5 >2.0 >1.5
Primary Advantage High throughput, easy scale-up for preparative isolation.Extremely low sample/solvent consumption; high efficiency.Utilizes standard achiral columns; robust MS library matching.
Primary Limitation Requires dedicated, expensive chiral columns.Lower concentration sensitivity (UV path length limitation).Requires sample derivatization; sensitive to moisture.

References

  • 5-APDI - Wikipedia Source: Wikipedia URL
  • Source: PubMed (Electrophoresis, 2014)
  • Source: Journal of King Saud University - Science (2020)
  • Enantioselective separation of Novel Psychoactive Substances using a Lux® AMP 3 μm column and HPLC-UV Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 5-(2-Aminopropyl)-2,3-dihydro-1H-indene reductive amination

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity challenges during the synthesis of primary amines. The conversion of 1-(2,3-dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity challenges during the synthesis of primary amines. The conversion of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one (indanylacetone) to 5-(2-Aminopropyl)-2,3-dihydro-1H-indene via reductive amination is a classic transformation, but it is fraught with competing side reactions.

To ensure scientific integrity and reproducible results, this guide is structured around causality and self-validating systems. We will not just outline what to do, but why we do it, ensuring every step of your workflow has built-in analytical checkpoints.

Part 1: Reaction Pathway & Mechanistic Bottlenecks

Before troubleshooting, it is critical to visualize the kinetic and thermodynamic pathways of the reaction. The diagram below illustrates the desired trajectory (green) versus the common pitfalls (red) that degrade your yield.

ReductiveAmination Ketone 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one (Ketone Precursor) Imine Iminium Intermediate (Protonated Schiff Base) Ketone->Imine + NH3, -H2O (pH ~5-6) Side1 Indanyl-2-propanol (Alcohol Byproduct) Ketone->Side1 Premature Reduction (Strong Reductant / Low pH) Amine Ammonium Acetate (10 eq. NH4OAc) Amine->Imine Buffers & Donates NH3 Product 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (Primary Amine Target) Imine->Product NaBH3CN or STAB Selective Reduction Side2 Di-(indanylpropyl)amine (Secondary Amine Byproduct) Imine->Side2 Reacts with Product Product->Side2 Over-alkylation (Competes with NH3)

Figure 1: Reaction pathways and common byproducts in the reductive amination of indanylacetone.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of secondary/tertiary amines instead of the desired primary amine? Causality: This is known as over-alkylation. The primary amine product (5-(2-Aminopropyl)-2,3-dihydro-1H-indene) is significantly more nucleophilic than the ammonia source. As soon as it forms, it competes with ammonia to attack the unreacted ketone, forming a secondary imine that is subsequently reduced to a secondary amine[1]. Solution: You must manipulate the reaction kinetics by using a massive molar excess of the ammonia source. Ammonium acetate (NH₄OAc) is the industry standard for this, typically used at a 10-fold molar excess[2]. It serves a dual purpose: providing an overwhelming concentration of ammonia to outcompete the primary amine product, and acting as a mild buffer to maintain the slightly acidic pH (~5-6) required for optimal imine formation[3].

Q2: My GC-MS shows significant formation of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-ol. How do I prevent ketone reduction? Causality: The reducing agent is attacking the ketone carbonyl directly before the imine has time to form. This occurs if the reducing agent is too strong (e.g., NaBH₄) or if the pH drops too low, which protonates the ketone and makes it highly electrophilic[1]. Solution: Switch to a chemoselective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB). NaBH₃CN (used in the Borch reduction) is highly selective for the protonated iminium ion over the neutral ketone at pH 5-6[4]. STAB is also highly selective due to the steric shielding and electron-withdrawing effects of its three acetoxy groups[5], though it can be sluggish with ammonia and may require a stepwise approach[6].

Q3: The reaction stalls with unreacted ketone remaining. How can I drive imine formation to completion? Causality: Imine formation is a reversible equilibrium process that releases water. If water is not removed from the system, the equilibrium prevents full conversion[5]. Furthermore, ammonia is a relatively weak nucleophile. Solution: Incorporate a water scavenger. Adding activated 3Å or 4Å molecular sieves directly to the reaction mixture is highly effective. Alternatively, Titanium(IV) isopropoxide (Ti(O-iPr)₄) can be used as both a Lewis acid to activate the carbonyl and a water scavenger to force imine formation prior to the addition of the reductant[1].

Part 3: Comparative Data for Reducing Agents

To make an informed choice for your workflow, review the quantitative and qualitative performance profiles of standard reducing agents used in primary amine synthesis.

Table 1: Reducing Agent Performance Profiles for Primary Amine Synthesis

Reducing AgentChemoselectivity (Imine vs. Ketone)Optimal pH RangeOver-alkylation RiskTypical Primary Amine Yield (%)*Byproducts & Toxicity
Sodium Borohydride (NaBH₄) Poor (Reduces ketone rapidly)7.0 - 9.0High< 30%Alcohol byproduct; Low toxicity
Sodium Cyanoborohydride (NaBH₃CN) Excellent (Borch Reduction)5.0 - 6.0Low (with 10 eq NH₄OAc)75 - 85%HCN gas risk during acidic quench
Sodium Triacetoxyborohydride (STAB) Very Good (Sterically shielded)4.0 - 5.0Low60 - 80% (Stepwise)Acetic acid; Low toxicity

*Yields represent typical ranges for indanyl/phenylacetone derivatives based on literature standards[6],[5],[2].

Part 4: Validated Experimental Protocol (Borch Reduction)

This protocol utilizes NaBH₃CN and NH₄OAc. It is designed as a self-validating system , meaning you will use analytical checkpoints to confirm the success of each phase before proceeding.

Phase 1: Imine Formation (Equilibrium Phase)

  • Dissolve 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one (1.0 eq) in anhydrous methanol to create a 0.2 M solution.

  • Add ammonium acetate (10.0 eq) and activated 3Å molecular sieves.

  • Stir at room temperature for 30–60 minutes.

    • Causality: The massive excess of NH₄OAc drives the equilibrium toward the imine and buffers the solution to pH ~6, while the sieves remove generated water.

Phase 2: Selective Reduction (Kinetic Phase) 4. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in one portion.

  • Safety Note: NaBH₃CN is highly toxic. Perform strictly in a fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours.

    • Self-Validating Checkpoint 1 (TLC): Monitor the reaction using TLC (80:20 Hexane:EtOAc). Do not proceed to quenching until the ketone spot (Rf ~0.6) has completely disappeared.

    • Self-Validating Checkpoint 2 (pH): Spot the mixture on pH paper. Ensure it remains at pH 5-6. If it drops below 4, ketone reduction will accelerate.

Phase 3: Quenching & Hydrolysis (Safety Phase) 6. Filter out the molecular sieves. 7. Cool the mixture in an ice bath and carefully add 1M HCl dropwise until the pH is < 2. Stir for 30 minutes.

  • Causality: This destroys excess NaBH₃CN and hydrolyzes any unreacted imine back to the ketone for easier separation.

  • Warning: Toxic HCN gas is evolved during this step; ensure maximum ventilation[4].

Phase 4: Acid-Base Extraction (Self-Validating Isolation) 8. Concentrate the methanol in vacuo, then dilute the residue with water. 9. Extract the aqueous layer with diethyl ether (3x).

  • Causality: At pH < 2, your target amine is protonated and highly water-soluble. The ether layer will pull away the unreacted ketone and the alcohol byproduct.

  • Basify the aqueous layer by slowly adding 5M NaOH until the pH is > 10.

    • Causality: This converts the protonated amine salt back to its neutral free-base form, making it insoluble in water.

  • Extract the free base with dichloromethane (3x).

    • Self-Validating Checkpoint 3 (Phase Separation): A TLC of the organic phase should now show a single, UV-active spot that stains positive with Ninhydrin, confirming the presence of the primary amine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-(2-Aminopropyl)-2,3-dihydro-1H-indene.

Sources

Optimization

Technical Support Center: Optimizing Plasma Extraction for 5-APDI (Indanylaminopropane)

Welcome to the Technical Support Center for the extraction and quantification of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene , commonly known as 5-APDI or Indanylaminopropane (IAP) . 5-APDI is a synthetic entactogen and desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and quantification of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene , commonly known as 5-APDI or Indanylaminopropane (IAP) .

5-APDI is a synthetic entactogen and designer drug. Structurally, it is closely related to amphetamines and methylenedioxy derivatives (like MDA), but it features an indane ring system instead of a methylenedioxy ring[1][2]. Because of its primary amine group (pKa ~9.5–10.5) and lipophilic indane core, 5-APDI presents specific challenges during plasma extraction, including high protein binding and susceptibility to ion suppression from endogenous plasma phospholipids.

This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and validated protocols to help you optimize your LC-MS/MS workflows.

Validated Extraction Methodology: Mixed-Mode Cation Exchange (MCX) SPE

While Liquid-Liquid Extraction (LLE) can be used for basic amines, it often co-extracts neutral lipids that cause severe matrix effects in mass spectrometry. To establish a self-validating, high-recovery system, we strongly recommend Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

The MCX chemistry leverages two mechanisms: reverse-phase interactions (to capture the lipophilic indane ring) and cation-exchange (to ionically bind the protonated primary amine at low pH). This dual-retention allows for aggressive washing steps that strip away phospholipids without losing the analyte[3].

Step-by-Step Protocol
  • Sample Pretreatment (Protein Disruption):

    • Aliquot 500 µL of plasma into a clean tube.

    • Add an appropriate deuterated internal standard (e.g., Amphetamine-D11, as a structural proxy).

    • Add 500 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Causality: The acid denatures plasma proteins (disrupting protein-analyte binding) and ensures the primary amine of 5-APDI is fully protonated (ionized) for optimal capture on the cation-exchange resin.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., Clean Screen® DAU or equivalent) with 2 mL of Methanol (MeOH), followed by 2 mL of deionized water[3].

  • Sample Loading:

    • Load the pretreated plasma sample onto the cartridge. Maintain a flow rate of 1 mL/min to ensure sufficient residence time for ionic binding.

  • Washing (Matrix Removal):

    • Wash 1: 2 mL of 0.1M HCl. Causality: Removes highly polar, water-soluble interferences while keeping 5-APDI protonated and locked to the resin.

    • Wash 2: 2 mL of 100% MeOH. Causality: This is the critical step for LC-MS/MS. The methanol strips away neutral lipids and phospholipids that cause ion suppression. 5-APDI remains bound due to the strong ionic interaction with the sulfonic acid groups on the resin.

  • Elution (Analyte Recovery):

    • Dry the cartridge under full vacuum for 5 minutes.

    • Elute with 2 mL of freshly prepared Dichloromethane:Isopropanol:Ammonium Hydroxide ( CH2​Cl2​:IPA:NH4​OH , 78:20:2 v/v). Causality: The high pH (>12) from the ammonium hydroxide neutralizes the primary amine of 5-APDI, breaking the ionic bond and allowing the organic solvent to elute the target compound[3].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase.

SPE_Workflow Plasma Plasma Sample + Deuterated IS Pretreat Pretreatment (2% H3PO4 to disrupt protein binding) Plasma->Pretreat Load Load Sample (Flow rate < 1 mL/min) Pretreat->Load Condition Condition MCX Cartridge (MeOH -> H2O) Condition->Load Wash1 Wash 1: 0.1M HCl (Removes polar interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elute: CH2Cl2:IPA:NH4OH (78:20:2) (Neutralizes amine for elution) Wash2->Elute Dry Evaporate & Reconstitute (Mobile Phase) Elute->Dry

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines from plasma.

Quantitative Performance Data

The table below summarizes the expected extraction efficiencies and matrix effects for amphetamine-class derivatives (serving as a proxy for 5-APDI) across various extraction methodologies[3][4][5].

Extraction MethodologyAbsolute Recovery (%)Matrix Effect / Ion SuppressionEstimated LLOQ (pg/mL)Primary Limitation
Liquid-Liquid Extraction (LLE) 93 - 97%High~2600Co-extraction of lipophilic interferences[5].
Standard Reverse-Phase SPE 60 - 70%Moderate~500Inability to use strong organic washes[4].
Mixed-Mode Cation Exchange (MCX) 85 - 95%Low~50Requires strict pH control during elution[3].
Molecularly Imprinted Polymer (MIP) > 80%Very Low2.5 - 43.0Higher cost per sample; highly specific.

FAQs & Troubleshooting Guide

Q1: I am experiencing severe signal loss (ion suppression) for 5-APDI at the LC-MS/MS source. How can I resolve this?

A: Ion suppression in plasma is almost universally caused by endogenous glycerophospholipids co-eluting with your target analyte. To create a self-validating diagnostic, run a post-column infusion test : infuse a constant stream of 5-APDI standard into the MS source while injecting a blank plasma extract. If you see a sudden drop in the baseline signal at 5-APDI's retention time, matrix suppression is confirmed.

  • Sample Prep Fix: Ensure you are using the 100% Methanol wash step in your MCX SPE protocol. Standard reverse-phase SPE cannot tolerate this wash without eluting the drug, but mixed-mode SPE can[3]. Alternatively, consider a HybridSPE approach utilizing Zirconia-based sorbents, which specifically precipitate and trap phospholipids via Lewis acid-base interactions[4].

  • Chromatography Fix: Switch to a Pentafluorophenylpropyl (PFPP) or Biphenyl LC column. These stationary phases undergo dipole-dipole and pi-pi interactions with the indane ring of 5-APDI, shifting its retention time away from the solvent front and the typical phospholipid elution zones[3].

Q2: My absolute recovery of 5-APDI is consistently below 50%. What steps should I investigate?

A: Low recovery for basic amines usually stems from a failure in pH control at either the loading or elution phase.

  • Incomplete Protein Disruption: 5-APDI binds to plasma proteins. If you load plasma directly at physiological pH (7.4), a fraction of the drug remains protein-bound and washes straight through the cartridge. Always pretreat with an acid (e.g., H3​PO4​ ) to denature proteins and fully ionize the amine.

  • Elution Solvent Degradation: To elute 5-APDI from a strong cation-exchange resin, the pH of the elution solvent must be at least 2 units higher than the pKa of the drug (pH > 12). If your ammonium hydroxide ( NH4​OH ) is old, ammonia gas may have volatilized, lowering the pH of your elution solvent. Always prepare the CH2​Cl2​:IPA:NH4​OH mixture fresh daily.

Q3: Can I use Liquid-Liquid Extraction (LLE) instead of SPE to save costs?

A: Yes, but with caveats. LLE using a mixture of chloroform, ethyl acetate, and ethanol (3:1:1 v/v) at pH 10 has been shown to yield recoveries >93% for amphetamine derivatives[5]. However, LLE is fundamentally less selective than SPE. The resulting extract will contain significantly higher levels of lipophilic matrix components. If you must use LLE, you should implement a back-extraction step: extract the organic layer back into an acidic aqueous solution (e.g., 0.1M HCl), discard the organic layer containing neutral lipids, basify the aqueous layer again, and extract into a fresh organic solvent.

Troubleshooting Start Low Signal / Ion Suppression Detected in LC-MS/MS CheckMatrix Run Post-Column Infusion Test Start->CheckMatrix IsPhospholipid Are Phospholipids Co-eluting? CheckMatrix->IsPhospholipid ModifySPE Implement MCX SPE + 100% MeOH Wash IsPhospholipid->ModifySPE Yes (Matrix Issue) ModifyLC Change LC Column (e.g., PFPP or Biphenyl) IsPhospholipid->ModifyLC Yes (Chromatography Issue) Success Signal Restored (S/N > 10) ModifySPE->Success ModifyLC->Success

Caption: Diagnostic workflow for resolving ion suppression in LC-MS/MS analysis.

References

  • Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS, unitedchem.com,
  • The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE, sigmaaldrich.com,
  • List of designer drugs, wikipedia.org,
  • 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers, researchg
  • Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chrom
  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID, benthamopen.com,

Sources

Troubleshooting

Preventing degradation of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene reference standards

Welcome to the Technical Support Center for analytical reference standards. This guide provides in-depth troubleshooting, chemical causality, and self-validating protocols specifically engineered to prevent the degradati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical reference standards. This guide provides in-depth troubleshooting, chemical causality, and self-validating protocols specifically engineered to prevent the degradation of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI / IAP) .

5-APDI is a phenethylamine derivative featuring a primary amine and an indane ring, frequently utilized in forensic toxicology and drug development[1][2]. Due to its specific functional groups, it is highly vulnerable to environmental degradation, requiring strict handling parameters to maintain analytical integrity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My 5-APDI standard was originally a clear liquid/white powder, but it has turned dark yellow. Is it still usable? A1: No, the standard is compromised and should be discarded. This discoloration is a classic indicator of oxidative degradation[3].

  • Causality: The primary amine group in 5-APDI is highly susceptible to oxidation when exposed to ambient oxygen and light. UV or ambient light provides the activation energy for radical initiation, while atmospheric oxygen propagates the oxidation of the amine, leading to the formation of colored degradation products such as hydroxylamines, oximes, or aldehydes[3][4].

  • Prevention: Store future batches in tightly sealed amber glass vials under an inert atmosphere (Argon or Nitrogen).

Q2: I noticed a white, crusty solid forming around the cap and threads of the 5-APDI freebase container. What caused this? A2: This is the result of a reaction with atmospheric carbon dioxide.

  • Causality: Phenethylamines like 5-APDI are basic compounds. When the container is opened in ambient air, the unprotonated primary amine readily reacts with atmospheric CO2 to form insoluble carbonate or carbamate salts.

  • Prevention: Always handle the compound under an inert gas stream. Ensure the cap (preferably with a PTFE-lined septum) is tightly sealed immediately after use.

Q3: My HPLC/LC-MS analysis shows new impurity peaks in a 5-APDI stock solution stored in methanol at 4°C for a month. Why? A3: 5-APDI degrades in solution much faster than in its neat solid form. Even at refrigerated temperatures (4°C), significant degradation can occur over a period of weeks[5].

  • Causality: Solvents often contain dissolved oxygen or trace peroxides that accelerate amine oxidation[6]. Furthermore, protic solvents like methanol can facilitate solvolysis over extended periods.

  • Prevention: Prepare fresh stock solutions frequently. For long-term storage, keep solutions at -20°C or -80°C to kinetically slow down degradation reactions[5].

Part 2: Mechanistic Degradation Pathways

To effectively protect your reference standards, you must understand the specific environmental triggers that compromise the 5-APDI molecule.

Pathway A 5-APDI (Primary Amine) B Oxidative Degradation (Aldehydes / Oximes) A->B Ambient O2, Trace Metals C Carbonate Salt Formation (Insoluble Crust) A->C Atmospheric CO2 D Photodegradation (Radical Initiation) A->D UV / Ambient Light D->B Accelerated Oxidation

Figure 1: Primary chemical degradation pathways of 5-APDI reference standards.

Quantitative Data & Storage Parameters

The following table summarizes the kinetic risk factors and necessary preventive measures for 5-APDI reference standards.

Degradation PathwayEnvironmental TriggerKinetic Rate FactorPreventive Measure
Oxidation O2, Trace MetalsHigh in solutions, Moderate in solidsArgon/N2 blanket, -80°C storage
Carbonate Formation Atmospheric CO2High in freebase, Low in HCl saltTightly sealed PTFE caps
Photodegradation UV / Ambient LightModerateAmber glass vials
Hydrolysis Atmospheric MoistureHigh in HCl salt (Hygroscopic)Desiccator equilibration

Part 3: Self-Validating Experimental Protocols

To guarantee the scientific integrity of your quantitative analyses, the handling of 5-APDI must follow a strict, self-validating workflow. Do not repeatedly freeze-thaw the primary stock vial, as this introduces condensation and accelerates degradation.

Protocol: Anhydrous Aliquoting and Long-Term Storage

Step 1: Thermal Equilibration

  • Action: Remove the sealed 5-APDI standard from the -20°C freezer and immediately place it into a desiccator. Allow it to sit for 30–60 minutes until it reaches room temperature.

  • Causality: If a cold vial is opened in ambient air, atmospheric moisture instantly condenses on the standard. Water acts as a solvent for trace metals and a nucleophile, accelerating hydrolysis and oxidation. Equilibrating in a dry environment prevents this condensation.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the equilibrated vial to a glove box purged with Argon or high-purity Nitrogen.

  • Causality: Argon is heavier than air. Purging displaces O2 and CO2, creating a protective blanket over the solid/liquid, preventing oxidative deamination and carbonate salt formation.

Step 3: Aliquoting

  • Action: Dissolve the standard in anhydrous, degassed solvent (e.g., Acetonitrile) if liquid aliquots are required. Distribute into single-use amber glass vials.

  • Causality: Amber glass blocks UV radiation, preventing the radical initiation required for photodegradation. Single-use aliquots eliminate the need for repeated freeze-thaw cycles.

Step 4: Sealing and Storage

  • Action: Seal the vials with PTFE-lined silicone septa caps. Store the aliquots immediately at -20°C to -80°C[5].

Step 5: System Validation (The "Sentinel" Protocol)

  • Action: Prepare a "Sentinel Aliquot" alongside your experimental aliquots. Analyze the Sentinel Aliquot via LC-UV/MS on Day 0 to establish a baseline purity chromatogram. Re-analyze the Sentinel at 30-day intervals.

  • Validation Logic: If the primary 5-APDI peak area decreases by >1% or new peaks emerge (e.g., at +16 Da indicating N-oxidation), the storage protocol has been breached, invalidating the integrity of the entire batch.

Protocol S1 1. Receive Standard (Store at -20°C) S2 2. Equilibrate to Room Temp (Inside Desiccator) S1->S2 Prevent Condensation S3 3. Transfer to Glove Box (Argon/N2 Atmosphere) S2->S3 Maintain Anhydrous State S4 4. Aliquot into Amber Vials (Protect from Light) S3->S4 Minimize Oxidation S5 5. Seal with PTFE Septa (Prevent O2/CO2 Ingress) S4->S5 Ensure Integrity S6 6. Long-Term Storage (-20°C to -80°C) S5->S6 Kinetic Freezing

Figure 2: Self-validating workflow for aliquoting and storing 5-APDI standards.

References

  • Seither, J. Z. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances". CORE. Available at: [Link]

  • Europol & EMCDDA. "New drugs in Europe, 2012". Europa. Available at:[Link]

  • Vevelstad, M. et al. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol". PMC - National Institutes of Health. Available at:[Link]

  • Choi, W. et al. "Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture". Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Pharmacological Profiling: 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) vs. MDMA

As drug development and neuropharmacology advance, understanding the structure-activity relationships (SAR) of monoamine releasing agents is critical for predicting both therapeutic potential and abuse liability. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and neuropharmacology advance, understanding the structure-activity relationships (SAR) of monoamine releasing agents is critical for predicting both therapeutic potential and abuse liability. This guide provides an in-depth technical comparison between the classic entactogen 3,4-Methylenedioxymethamphetamine (MDMA) and its rigidified indane analogue, 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) , commonly known as Indanylaminopropane (IAP).

By replacing the oxygen atoms of MDMA's methylenedioxy ring with methylene groups, 5-APDI loses its hydrogen-bond acceptor capabilities but gains significant lipophilicity. As a Senior Application Scientist, I will break down how this structural shift fundamentally alters receptor affinity, transporter selectivity, and the resulting in vitro pharmacological profile [1].

Monoamine Transporter Affinity: Quantitative Comparison

Both MDMA and 5-APDI act as monoamine releasing agents (MRAs) that interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters [2]. However, their binding affinities (measured as half-maximal inhibitory concentrations, IC50) dictate vastly different downstream signaling cascades.

Table 1: In Vitro Transporter Uptake Inhibition (IC50 Values)

Data represents the concentration required to inhibit 50% of radiolabeled substrate uptake. Lower values indicate higher affinity.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)DAT/SERT RatioPrimary Pharmacological Profile
5-APDI (IAP) 821,847849~22.5Highly selective serotonin releaser [1]
MDMA ~405~2,840~160 - 550~7.0Mixed serotonin/norepinephrine releaser [3]
Mechanistic Causality

The DAT/SERT ratio is a critical metric in neuropharmacology. A low ratio (<1) typically indicates a high abuse liability driven by dopaminergic reinforcement (e.g., cocaine, methamphetamine). A higher ratio indicates a preference for serotonin efflux.

  • MDMA exhibits a balanced profile that triggers robust serotonin release coupled with sufficient dopamine and norepinephrine efflux to produce its signature stimulant-entactogen effects [4].

  • 5-APDI , conversely, possesses a DAT/SERT ratio of ~22.5. The indane ring structure drastically increases its affinity for the SERT binding pocket (82 nM) while maintaining weak DAT affinity [1]. This renders 5-APDI an overwhelmingly selective serotonergic agent, heavily dampening its dopaminergic stimulant properties compared to MDMA.

Mechanistic Signaling Pathways

To understand how these IC50 values translate to cellular function, we must map the intracellular journey of these compounds. Both drugs act as substrate-type releasers, meaning they do not merely block the transporter; they are actively transported into the presynaptic terminal.

Pathway Drug 5-APDI / MDMA SERT SERT / DAT / NET (Transporter Entry) Drug->SERT Substrate Binding VMAT2 VMAT2 Inhibition (Cytosolic Monoamine Accumulation) SERT->VMAT2 Intracellular Entry TAAR1 TAAR1 Activation (Kinase Phosphorylation) SERT->TAAR1 Intracellular Entry Efflux Transporter Reversal (Monoamine Efflux) VMAT2->Efflux Increased Cytosolic Pool TAAR1->Efflux Transporter Phosphorylation

Mechanistic pathway of 5-APDI and MDMA inducing monoamine efflux via transporter reversal.

Once inside the cytosol, these agents disrupt the Vesicular Monoamine Transporter 2 (VMAT2), causing monoamines to leak from vesicles into the cytosol. Concurrently, activation of the Trace Amine-Associated Receptor 1 (TAAR1) triggers kinase-mediated phosphorylation of the membrane transporters, causing them to reverse direction and pump monoamines into the synaptic cleft [2].

Experimental Methodology: In Vitro Radiometric Uptake Assay

To generate the high-fidelity IC50 data presented in Table 1, researchers rely on radiometric uptake inhibition assays. The following protocol outlines the self-validating system used to isolate and quantify transporter affinity.

Rationale for Experimental Design

HEK293 (Human Embryonic Kidney) cells are chosen over crude rat synaptosomes for the primary assay. Why? HEK293 cells can be stably transfected to express isolated human transporter isoforms (hSERT, hDAT, or hNET). This eliminates the cross-talk and background noise inherent to overlapping monoamine systems in native brain tissue, providing a clean, single-variable environment.

Step-by-Step Protocol
  • Cell Preparation: Culture HEK293 cells expressing the target human transporter (e.g., hSERT) in standard DMEM media. Seed into 96-well plates and grow to 80% confluence.

  • Buffer Equilibration: Wash cells twice with a specialized Krebs-Ringer-HEPES (KRH) buffer. Critical step: The buffer must be pre-warmed to 37°C to maintain physiological transporter kinetics.

  • Compound Pre-Incubation: Add 5-APDI or MDMA at varying concentrations (ranging from 10−10 to 10−4 M) to the wells. Incubate for 10 minutes.

    • Self-Validating Control: In parallel wells, add a saturating concentration of a selective inhibitor (e.g., 10 µM Paroxetine for SERT) to determine non-specific passive diffusion. This background noise is later subtracted from the total uptake to ensure the IC50 reflects only active transporter binding.

  • Radioligand Addition: Introduce the tritiated substrate (e.g., 3 H-5-HT for SERT, 3 H-DA for DAT) at a fixed concentration (typically 20-50 nM). Incubate for exactly 10 minutes.

  • Termination: Rapidly aspirate the assay mixture and wash the cells three times with ice-cold KRH buffer. The sudden temperature drop immediately halts transporter conformational changes, preventing the efflux of the radioligand.

  • Lysis and Quantification: Lyse the cells using 1% SDS or 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the retained radioactivity using a Liquid Scintillation Counter.

  • Data Analysis: Plot the specific uptake against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50.

Workflow Prep HEK293 Cell Prep (hSERT, hDAT, hNET) Incubate Incubate with 5-APDI / MDMA Prep->Incubate Radioligand Add Tritiated Substrates (³H-5-HT, ³H-DA, ³H-NE) Incubate->Radioligand Wash Wash & Lyse Cells (Ice-Cold Buffer) Radioligand->Wash Quantify Liquid Scintillation Counting (IC50) Wash->Quantify

Step-by-step in vitro radiometric assay workflow for determining monoamine uptake inhibition.

Conclusion

While 5-APDI and MDMA share a core structural lineage, the substitution of the methylenedioxy oxygen atoms with methylene groups in 5-APDI dramatically shifts its pharmacological identity. By optimizing the molecule's fit for the SERT binding pocket, 5-APDI becomes a highly potent, selective serotonin releasing agent (IC50 = 82 nM) [1]. This renders it an excellent tool compound for researchers looking to isolate serotonergic entactogen effects from the confounding dopaminergic stimulation inherent to MDMA [4].

References

  • Wikipedia Contributors. "Monoamine releasing agent." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Sandtner, W., et al. "Bioisosteric analogs of MDMA: improving the pharmacological profile?" National Center for Biotechnology Information (PMC). Available at: [Link]

  • Liechti, M. E., et al. "Duloxetine Inhibits Effects of MDMA ('Ecstasy') In Vitro and in Humans in a Randomized Placebo-Controlled Trial." BORIS Portal, University of Bern. Available at:[Link]

Comparative

HPLC Method Validation for the Forensic Analysis of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI): A Comparative Guide

As the landscape of designer drugs evolves, forensic toxicology laboratories face the continuous challenge of identifying and quantifying novel psychoactive substances (NPS). 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of designer drugs evolves, forensic toxicology laboratories face the continuous challenge of identifying and quantifying novel psychoactive substances (NPS). 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) , also known as Indanylaminopropane (IAP), is a rigid amphetamine analogue and entactogen. Structurally, it replaces the oxygen atoms of 3,4-methylenedioxyamphetamine (MDA) with methylene groups to form an indane ring.

This structural shift renders many traditional screening methods obsolete. This guide provides an objective comparison of analytical modalities for 5-APDI and details a self-validating High-Performance Liquid Chromatography (HPLC) methodology designed for rigorous forensic casework.

The Analytical Challenge: Why Traditional Modalities Fail

The detection of 5-APDI in biological matrices (blood, urine) requires high specificity. Standard commercial immunoassays are engineered to detect classical amphetamines and frequently yield false negatives for ring-substituted derivatives like 5-APDI due to poor antibody cross-reactivity[1].

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the gold standard in forensic labs, the primary amine of 5-APDI causes severe peak tailing and thermal degradation in the GC inlet. To mitigate this, GC-MS requires time-consuming chemical derivatization (e.g., using trifluoroacetic anhydride). In contrast, HPLC—particularly when coupled with Diode Array Detection (DAD) or tandem Mass Spectrometry (LC-MS/MS)—allows for the direct, underivatized analysis of the molecule [2].

Table 1: Comparative Performance of Analytical Modalities for 5-APDI
Analytical ModalitySample PreparationDerivatization Required?Specificity for NPSSensitivity (LOD)Forensic Throughput
Immunoassay (ELISA) Dilute & ShootNoLow (High false negative rate)~500 ng/mLHigh
GC-MS LLE or SPEYes (TFAA/HFBA)High~50 ng/mLLow (Labor intensive)
HPLC-DAD SPENoModerate (Relies on UV spectra)~20 ng/mLMedium
LC-MS/MS SPE or Protein CrashNoVery High (MRM transitions)<1 ng/mL High

Optimized HPLC Workflow & Methodology

To establish a self-validating system, the analytical workflow must tightly control matrix effects while ensuring continuous quality control. The following protocol outlines an optimized HPLC-DAD/MS workflow for 5-APDI extraction and quantification.

Workflow Sample Biological Matrix (Blood/Urine) SPE Solid Phase Extraction (Mixed-Mode Cation) Sample->SPE Pre-treatment HPLC HPLC Separation (Biphenyl Column) SPE->HPLC Elution & Reconstitution Detection Detection (DAD or MS/MS) HPLC->Detection Gradient Elution Validation Data Validation (SWGTOX) Detection->Validation Quantitation

Fig 1: Forensic analytical workflow for 5-APDI extraction, separation, and validation.

Step-by-Step Methodology: Extraction and Separation

Step 1: Sample Pre-treatment & Internal Standard Addition

  • Action: Aliquot 1.0 mL of biological matrix (urine or whole blood). Spike with 50 ng of Amphetamine-d11 (Internal Standard). Buffer the sample to pH 6.0 using 0.1 M Phosphate buffer.

  • Causality: Amphetamine-d11 is used because, as a deuterated analogue, it co-elutes closely with 5-APDI and experiences identical matrix effects (ion suppression/enhancement) in the MS source. This creates a self-validating quantitative system that automatically corrects for extraction losses [3].

Step 2: Solid Phase Extraction (SPE)

  • Action: Load the buffered sample onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 2 mL of 0.1 M HCl, followed by 2 mL of Methanol. Elute the target analyte with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Causality: 5-APDI possesses a basic primary amine (pKa ~10). At pH 6, it is fully ionized. The MCX cartridge retains the ionized amine via strong electrostatic interactions, allowing aggressive organic washes (Methanol) to strip away neutral lipids and endogenous interferences. The basic elution solvent neutralizes the amine, releasing it from the sorbent.

Step 3: Chromatographic Separation

  • Column: Biphenyl phase (100 x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 7 minutes. Flow rate: 0.4 mL/min.

  • Causality: A Biphenyl stationary phase is chosen over a standard C18 column because the indane ring of 5-APDI contains a fused benzene ring. The Biphenyl phase enhances π−π interactions, offering superior retention and selectivity for aromatic compounds. Furthermore, the 0.1% Formic Acid lowers the mobile phase pH to ~2.7, ensuring the primary amine remains protonated. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing and ensuring sharp, Gaussian peaks [4].

Method Validation Parameters

Following the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines, the method must be rigorously validated to ensure it can withstand legal scrutiny. The experimental data below represents the performance of the aforementioned HPLC-MS/MS method.

Table 2: Quantitative Validation Data for 5-APDI in Urine
Validation ParameterExperimental ResultForensic Acceptance Criteria (SWGTOX)
Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise (S/N) 3:1
Limit of Quantitation (LOQ) 1.0 ng/mLS/N 10:1, Precision 20% CV
Linear Dynamic Range 1.0 – 1,500 ng/mL R2≥0.990
Intra-day Precision 3.2% – 5.1% CV 15% CV at all QC levels
Inter-day Precision 4.8% – 7.4% CV 15% CV across 5 separate runs
Extraction Recovery 88% – 92%Consistent recovery across dynamic range

Pharmacological Context & Forensic Relevance

Understanding why 5-APDI is quantified at these specific trace levels requires an understanding of its mechanism of action. 5-APDI acts as a non-selective monoamine reuptake inhibitor. By binding to the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET), it prevents the clearance of these neurotransmitters from the synaptic cleft.

In forensic casework, post-mortem blood concentrations of similar amphetamine derivatives often range from 50 to 2,000 ng/mL depending on the time of ingestion and the presence of a toxic "cocktail effect" with other substances. The profound accumulation of serotonin is the primary driver of fatal Serotonin Syndrome, characterized by hyperthermia, rhabdomyolysis, and cardiovascular collapse.

Pathway cluster_transporters Monoamine Transporters APDI 5-APDI (IAP) SERT SERT (Serotonin) APDI->SERT Inhibits DAT DAT (Dopamine) APDI->DAT Inhibits NET NET (Norepinephrine) APDI->NET Inhibits Synapse Monoamine Accumulation in Synaptic Cleft SERT->Synapse Blocked Reuptake DAT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake Toxicity Toxicity: Serotonin Syndrome Synapse->Toxicity Receptor Overstimulation

Fig 2: Pharmacological mechanism of 5-APDI inhibiting monoamine transporters leading to toxicity.

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.[Link]

  • Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. Restek.[Link]

  • Designer Amphetamines in Forensic Toxicology Casework. Office of Justice Programs (OJP).[Link]

Validation

Comparative Pharmacology of 5-MAPB and 5-APDI: Transporter Kinetics and Receptor Binding Profiles

As rigidified analogues of traditional substituted amphetamines, both 5-MAPB (5-(2-methylaminopropyl)benzofuran) and 5-APDI (5-(2-Aminopropyl)-2,3-dihydro-1H-indene, also known as IAP) have emerged as critical tools for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As rigidified analogues of traditional substituted amphetamines, both 5-MAPB (5-(2-methylaminopropyl)benzofuran) and 5-APDI (5-(2-Aminopropyl)-2,3-dihydro-1H-indene, also known as IAP) have emerged as critical tools for understanding monoaminergic signaling. Despite their structural similarities, these two compounds exhibit profound functional divergence at the monoamine transporters (MATs).

This guide provides an in-depth, objective comparison of their pharmacodynamics, structural causality, and the experimental workflows used to validate their activity.

Structural Pharmacology & Causality

The pharmacological differences between 5-MAPB and 5-APDI are fundamentally driven by the electrostatic and steric properties of their respective heterocyclic rings.

  • 5-MAPB (Benzofuran Scaffold): 5-MAPB features a benzofuran ring system[1]. The oxygen atom within the furan ring acts as a critical hydrogen-bond acceptor. This electrostatic interaction is highly favorable within the central binding sites of the dopamine transporter (DAT) and norepinephrine transporter (NET), allowing 5-MAPB to bind with high affinity and stabilize the inward-facing conformation required for monoamine efflux[2].

  • 5-APDI (Indane Scaffold): 5-APDI replaces the oxygen-containing ring with a purely hydrocarbon cyclopentyl ring, forming an indane structure[3]. This substitution eliminates the molecule's hydrogen-bonding capability and increases its lipophilicity. Because DAT and NET binding pockets are highly sensitive to the loss of this hydrogen-bond acceptor, 5-APDI loses almost all affinity for these transporters. However, the serotonin transporter (SERT) is more tolerant of bulky, lipophilic ligands, rendering 5-APDI a highly selective serotonin agent[4].

Comparative Transporter Kinetics

The functional divergence caused by their structural differences is clearly reflected in their in vitro binding and release kinetics. 5-MAPB acts as a potent, non-selective Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[1]. Conversely, 5-APDI acts primarily as a Selective Serotonin Releasing Agent (SSRA) and potent SERT reuptake inhibitor, with negligible effects on dopamine and norepinephrine at physiological concentrations[3][4].

Quantitative Pharmacodynamics Summary
CompoundTarget TransporterPrimary MechanismPotency (nM)Selectivity Profile
5-MAPB SERTEfflux / Release (EC₅₀)64 nMNon-selective SNDRA
5-MAPB NETEfflux / Release (EC₅₀)24 nMNon-selective SNDRA
5-MAPB DATEfflux / Release (EC₅₀)41 nMNon-selective SNDRA
5-APDI SERTUptake Inhibition (IC₅₀)82 nMHighly Selective SSRA
5-APDI NETUptake Inhibition (IC₅₀)849 nMWeak / Negligible
5-APDI DATUptake Inhibition (IC₅₀)1,847 nMWeak / Negligible

(Data derived from rat brain synaptosomal assays[1][4].)

G MAPB 5-MAPB SERT SERT MAPB->SERT EC50 64 nM DAT DAT MAPB->DAT EC50 41 nM NET NET MAPB->NET EC50 24 nM APDI 5-APDI (IAP) APDI->SERT IC50 82 nM APDI->DAT IC50 1847 nM (Weak) APDI->NET IC50 849 nM (Weak) HT 5-HT Release SERT->HT DA DA Release DAT->DA NE NE Release NET->NE

Monoamine transporter interaction pathways of 5-MAPB and 5-APDI.

Receptor Binding Profiles

Beyond transporter interactions, these compounds exhibit distinct direct receptor agonism:

  • 5-MAPB: Exhibits partial agonism at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, and acts as a potent agonist at the 5-HT₁B receptor[1]. The potent 5-HT₂B agonism is of particular clinical note, as prolonged activation of this receptor is a known biomarker for drug-induced valvular heart disease (valvulopathy).

  • 5-APDI: Demonstrates mild 5-HT₂A activation[3]. Its bulky indane structure generally reduces its binding affinity across the broader 5-HT receptor panel compared to benzofuran derivatives, limiting its direct receptor-mediated physiological footprint.

Experimental Methodology: Synaptosomal Efflux Assay

To accurately measure the releasing efficacy (EC₅₀) and reuptake inhibition (IC₅₀) of these compounds, researchers rely on rat brain synaptosomal assays rather than transfected Chinese Hamster Ovary (CHO) cells[1][2].

Causality of the Model: Synaptosomes are isolated presynaptic nerve terminals. Unlike immortalized cell lines, they preserve the native lipid microenvironment, endogenous regulatory kinases, and crucial coupling with the Vesicular Monoamine Transporter 2 (VMAT2). This self-validating system ensures that measured monoamine efflux accurately reflects physiological reverse-transport mechanisms rather than mere diffusion.

Step-by-Step Protocol
  • Tissue Dissection & Regional Specificity: Isolate the striatum (rich in DAT) and the frontal cortex (rich in SERT and NET) from male Sprague-Dawley rats. Rationale: Using region-specific tissue prevents cross-contamination of transporter signals.

  • Homogenization & Differential Centrifugation: Homogenize the tissue in an ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g to remove cellular debris, followed by 10,000 × g to pellet the functional synaptosomal fraction (P2).

  • Radioligand Preloading: Incubate the synaptosomes with tritium-labeled neurotransmitters ([³H]-5-HT,[³H]-DA, or [³H]-NE) for 30 minutes at 37°C. Rationale: This allows the native MATs to internalize the radioligand and VMAT2 to package it into presynaptic vesicles, establishing a baseline intracellular pool.

  • Drug Incubation: Introduce varying concentrations of 5-MAPB or 5-APDI (ranging from 1 nM to 10 µM) to the synaptosomes and incubate for 15 to 30 minutes.

  • Rapid Filtration (Termination): Terminate the reaction by rapidly filtering the mixture through glass-fiber filters using a vacuum manifold, followed immediately by washes with ice-cold buffer. Rationale: The ice-cold buffer halts transporter kinetics instantly, washing away extracellular radioligand while trapping the intact synaptosomes on the filter.

  • Quantification: Submerge the filters in scintillation fluid and measure the retained intracellular radioactivity using a liquid scintillation counter. Efflux is calculated as the loss of retained radioactivity compared to control samples.

Workflow Step1 1. Rat Brain Tissue Dissection (Striatum & Cortex) Step2 2. Homogenization & Centrifugation (Isolate Synaptosomes) Step1->Step2 Step3 3. Radioligand Preloading ([3H]-5-HT, [3H]-DA, [3H]-NE) Step2->Step3 Step4 4. Drug Incubation (5-MAPB / 5-APDI) Step3->Step4 Step5 5. Rapid Vacuum Filtration & Ice-Cold Wash Step4->Step5 Step6 6. Liquid Scintillation Counting (Quantify Retained Isotope) Step5->Step6

Step-by-step workflow for the rat brain synaptosomal monoamine efflux assay.

Sources

Comparative

Cross-Reactivity of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI) in Standard Amphetamine Immunoassays: A Technical Comparison Guide

Executive Summary As the landscape of novel psychoactive substances (NPS) evolves, forensic and clinical toxicology laboratories face continuous challenges in screening efficacy. 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the landscape of novel psychoactive substances (NPS) evolves, forensic and clinical toxicology laboratories face continuous challenges in screening efficacy. 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (commonly known as 5-APDI or IAP) is a rigid, conformationally restricted analogue of the entactogen MDA. By replacing the oxygen atoms of the methylenedioxy ring with methylene groups, chemists created an indane structure that retains pharmacological activity but drastically alters its immunochemical profile.

As a Senior Application Scientist, I frequently observe that reliance on standard immunoassay panels leads to critical false negatives for emerging NPS. This guide objectively compares the cross-reactivity of 5-APDI across five major commercial amphetamine/MDMA immunoassays, detailing the mechanistic causality behind its varied detection thresholds and providing a self-validating protocol for laboratory verification.

Mechanistic Basis for Cross-Reactivity: Epitope Recognition

To understand why 5-APDI cross-reacts poorly with certain assays, we must examine the causality of antibody-antigen binding in competitive immunoassays.

Commercial amphetamine assays utilize antibodies raised against d-amphetamine or methamphetamine. The primary recognition epitopes are the terminal primary amine and the alpha-methyl group on the phenethylamine backbone. 5-APDI possesses this exact side chain, theoretically allowing it to enter the antibody binding pocket.

However, the structural divergence occurs at the aromatic ring. In MDMA-specific assays, antibodies are designed to recognize the methylenedioxy bridge, relying heavily on hydrogen bonding with the oxygen atoms. Because 5-APDI features a purely hydrocarbon indane ring, it lacks these critical hydrogen-bond acceptors ([1]). Consequently, the binding affinity drops precipitously due to both the loss of electrostatic interaction and slight variations in steric bulk. Broad-spectrum amphetamine antibodies (like those in CEDIA and EMIT kits) are more forgiving of ring substitutions but still require micromolar concentrations of 5-APDI to successfully displace the labeled tracer.

Pathway A 5-APDI (IAP) Indane Ring Structure B Broad-Spectrum Amphetamine Antibodies (CEDIA/EMIT) A->B Steric tolerance allows binding C MDMA-Specific Antibodies (DRI MDMA) A->C Lack of oxygen atoms reduces affinity D Positive Result at ≥ 3.00 µg/mL B->D Moderate Cross-Reactivity E Positive Result at ≥ 20.00 µg/mL C->E Low Cross-Reactivity

Fig 1: Structural recognition pathways of 5-APDI by different immunoassay antibody classes.

Comparative Performance of Commercial Immunoassays

To objectively assess performance, we reference the foundational cross-reactivity study conducted on a Roche/Hitachi Modular P automated analyzer ([2]). The data represents the lowest concentration (threshold) of 5-APDI required to trigger a "positive" result based on standard cutoff calibrators (typically 500 ng/mL for amphetamines).

Quantitative Cross-Reactivity Summary
Immunoassay KitTarget Analyte5-APDI Positivity Threshold (µg/mL)Relative Sensitivity
CEDIA® Amphetamine/Ecstasy Amphetamines / MDMA3.00Moderate
Syva® EMIT® II Plus Amphetamine Amphetamines3.00Moderate
Lin-Zhi Methamphetamine Methamphetamine4.00Low-Moderate
Microgenics DRI® MDMA MDMA20.00Very Low
Microgenics DRI® Phencyclidine PCPNegative (N)None

Data Analysis & Clinical Implication: The data reveals a critical vulnerability in standard screening. The most sensitive assays (CEDIA and EMIT II Plus) require 3.00 µg/mL (3,000 ng/mL) of 5-APDI to trigger a positive result. Given that typical recreational doses of amphetamine analogues yield urinary concentrations in the 100–1,000 ng/mL range, 5-APDI will almost certainly produce a false negative in routine clinical and forensic screening. The DRI MDMA assay performs the worst (20.00 µg/mL), validating the mechanistic hypothesis that the absence of the methylenedioxy oxygens prevents effective antibody binding.

Experimental Protocol: Validating Immunoassay Cross-Reactivity

To ensure scientific integrity, laboratories must periodically validate their immunoassay panels against emerging NPS. The following step-by-step methodology represents a self-validating system: it not only tests the immunoassay but uses orthogonal mass spectrometry to prove the integrity of the spiked samples.

Protocol S1 Matrix Prep Drug-Free Urine S2 Analyte Spiking 0.1 - 100 µg/mL S1->S2 S3 Immunoassay Screening S2->S3 S4 LC-MS/MS Confirmation S3->S4

Fig 2: Self-validating experimental workflow for determining immunoassay cross-reactivity.

Self-Validating Workflow Steps

Step 1: Matrix Preparation and Baseline Verification

  • Action: Collect pooled human urine. Before any spiking, analyze the matrix via LC-MS/MS to confirm the absolute absence of amphetamines, endogenous interfering compounds, or other NPS.

  • Causality & Rationale: Immunoassays are highly prone to matrix effects (e.g., pH extremes, specific gravity anomalies). Establishing a verified blank ensures that any subsequent positive signal is exclusively driven by the spiked 5-APDI, eliminating false-positive baseline noise.

Step 2: Serial Spiking of 5-APDI

  • Action: Prepare a certified reference material (CRM) stock of 5-APDI. Spike the verified drug-free urine to create a concentration gradient: 0.1, 0.5, 1.0, 3.0, 4.0, 10.0, 20.0, and 100.0 µg/mL.

  • Causality & Rationale: A broad gradient is required because NPS cross-reactivity is non-linear. Testing up to 100 µg/mL ensures we capture the upper limits of binding affinity, even for highly specific assays like the DRI MDMA kit.

Step 3: Automated Immunoassay Screening

  • Action: Run the spiked samples on an automated clinical chemistry analyzer. Calibrate the instrument using the manufacturer's recommended cutoffs (e.g., 500 ng/mL d-amphetamine). Include a positive control (d-amphetamine at 600 ng/mL) and a negative control (blank urine) in the run.

  • Causality & Rationale: Using the exact automated parameters and cutoffs utilized in clinical casework ensures the cross-reactivity data is directly translatable to real-world laboratory operations.

Step 4: Orthogonal LC-MS/MS Confirmation (The Self-Validating Step)

  • Action: Aliquot a portion of the spiked samples and analyze them via High-Resolution Mass Spectrometry (LC-HRMS) or LC-MS/MS ([3]).

  • Causality & Rationale: This step closes the validation loop. If an immunoassay yields a negative result at 3.0 µg/mL, the LC-MS/MS must confirm that the 5-APDI concentration in that exact vial is indeed 3.0 µg/mL. This proves the negative result is due to antibody specificity failure, not analyte degradation, precipitation, or a pipetting error during the spiking phase.

Conclusion & Analytical Strategy

The empirical data demonstrates that 5-APDI (IAP) exhibits dangerously low cross-reactivity with standard commercial amphetamine and MDMA immunoassays. Because positivity thresholds (3.00 to 20.00 µg/mL) far exceed expected physiological concentrations during human intoxication, reliance solely on immunoassays will result in false negatives. For comprehensive toxicological investigations, laboratories must bypass preliminary immunoassays and implement targeted or non-targeted LC-MS/MS screening protocols to reliably detect conformationally restricted amphetamine analogues.

References

  • Petrie, M., et al. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, Volume 39, Issue 2, March 2015, Pages 137–141. URL:[Link]

  • Gomila, I., et al. "Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine." Bioanalysis, Volume 9, Issue 22, October 2017. URL:[Link]

  • Seither, J. Z. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." FIU Electronic Theses and Dissertations, 2018. URL:[Link]

Sources

Validation

Structural activity relationship of indane vs methylenedioxy amphetamine analogues

Structural Activity Relationship (SAR) Comparison Guide: Indane vs. Methylenedioxy Amphetamine Analogues Executive Summary The structural activity relationship (SAR) between methylenedioxy amphetamines (e.g., MDMA, MDA)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) Comparison Guide: Indane vs. Methylenedioxy Amphetamine Analogues

Executive Summary

The structural activity relationship (SAR) between methylenedioxy amphetamines (e.g., MDMA, MDA) and their aminoindane analogues (e.g., MDAI, MMAI) represents a foundational case study in neuropharmacology. By applying conformational restriction to the flexible amphetamine side chain, researchers successfully uncoupled the entactogenic, serotonin-releasing properties of these molecules from their dopamine-mediated neurotoxic effects. This guide provides an objective, data-driven comparison of these two pharmacophores, detailing their transporter affinities, mechanistic pathways, and the validated experimental protocols used to characterize them.

Pharmacophore Evolution: Conformational Flexibility vs. Rigidity

The pharmacological divergence between these two classes of compounds is rooted in their spatial geometry:

  • Flexible Amphetamines (MDMA/MDA): 3,4-methylenedioxymethamphetamine (MDMA) possesses an α -methylphenethylamine backbone. The single bonds in this aliphatic side chain allow for a high degree of conformational flexibility[1]. This structural plasticity enables MDMA to adapt to the distinct binding pockets of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), making it a non-selective monoamine releaser[2].

  • Rigid Aminoindanes (MDAI/MMAI): To isolate the serotonergic effects, synthesized 5,6-methylenedioxy-2-aminoindane (MDAI). In this analogue, the α -methyl group and the amine nitrogen are tied back into the phenyl ring to form a rigid cyclopentane (indane) structure[3]. This conformational restriction forces the molecule into a specific rotameric geometry that is highly favorable for SERT binding but sterically hindered at DAT and NET, effectively creating a highly selective serotonin releasing agent (SSRA)[4].

Comparative Pharmacodynamics: Transporter Affinities & Release

To objectively compare performance, we must look at the half-maximal inhibitory concentrations (IC₅₀) for monoamine uptake. Because these compounds act as substrates (releasers) rather than mere reuptake inhibitors, their affinity directly correlates with their ability to reverse transporter flux[5].

Table 1: In Vitro Monoamine Transporter Inhibition Profiles (Data synthesized from rat brain synaptosome assays)

CompoundStructure TypeSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)Primary Mechanism
MDMA Flexible Amphetamine~238~1,562~462Non-selective Releaser
MDA Flexible Amphetamine~312~1,200~350Non-selective Releaser
MDAI Rigid Indane~112>10,000>5,000Highly Selective SSRA
MMAI Rigid Indane~54>10,000>10,000Highly Selective SSRA

Note: Lower IC₅₀ values indicate higher binding affinity. MDAI and MMAI show virtually no activity at DAT and NET at physiologically relevant concentrations.

Mechanistic Divergence in Neurotoxicity: The Dopamine Hypothesis

The most critical performance difference between these analogues is their neurotoxic potential. MDMA is known to cause long-term depletion of 5-HT in animal models[2]. The accepted mechanism for this neurotoxicity relies heavily on dopamine[6].

SAR_Pathway cluster_MDMA Methylenedioxy Amphetamines (e.g., MDMA) cluster_MDAI Aminoindane Analogues (e.g., MDAI) MDMA MDMA (Flexible) DAT DAT Activation (DA Release) MDMA->DAT SERT1 SERT Activation (5-HT Release) MDMA->SERT1 OxStress DA Oxidation (ROS Generation) DAT->OxStress Excess DA SERT1->OxStress DA Uptake via SERT Neurotox Neurotoxicity (5-HT Depletion) OxStress->Neurotox MDAI MDAI (Rigid Indane) SERT2 Selective SERT Activation MDAI->SERT2 Safe Non-Neurotoxic (SSRA Profile) SERT2->Safe No DA Release

Fig 1: Mechanistic divergence of MDMA-induced neurotoxicity vs. the non-neurotoxic MDAI profile.

Experimental Methodology: In Vitro Monoamine Release Validation Assay

To objectively validate whether a novel analogue acts as a selective releaser (like MDAI) or a non-selective releaser (like MDMA), researchers utilize an In Vitro Monoamine Release Assay using rat brain synaptosomes[5]. This protocol is a self-validating system designed to isolate transporter-mediated efflux from simple reuptake inhibition[7].

Step 1: Synaptosome Isolation

  • Action: Homogenize rat brain tissue (striatum for DAT; frontal cortex for SERT/NET) in ice-cold sucrose buffer, followed by density gradient centrifugation to isolate the synaptosomal fraction.

  • Causality: Synaptosomes are isolated nerve terminals that maintain the presynaptic machinery, including functional vesicular monoamine transporter 2 (VMAT2) and plasma membrane transporters (MATs). This intact system is strictly required to evaluate true physiological neurotransmitter release[7].

Step 2: Radioligand Pre-loading

  • Action: Incubate the synaptosomes with tritium-labeled neurotransmitters ([³H]5-HT, [³H]DA, or [³H]NE) for 30 minutes at 37°C to allow active uptake.

  • Causality: Establishing a baseline intracellular pool of radiolabeled neurotransmitter allows researchers to measure outward flux (efflux). Without pre-loading, one could only measure uptake inhibition, failing to identify if the drug is a true releasing agent (substrate)[5].

Step 3: Drug Incubation & Efflux

  • Action: Wash the synaptosomes to remove extracellular radioligand, then expose them to varying concentrations of the test compound (MDMA or MDAI, ranging from 1 nM to 10 µM) for 15 minutes.

  • Causality: The test compound competes with the endogenous substrate. If it is a releaser, it will be transported into the terminal, collapsing the ion gradient and reversing the transporter, thereby expelling the[³H]-neurotransmitter into the extracellular buffer[2].

Step 4: Termination via Rapid Filtration

  • Action: Rapidly filter the assay mixture through GF/B glass-fiber filters using a cell harvester, followed by immediate washing with ice-cold buffer.

  • Causality: The ice-cold buffer instantly halts all transporter kinetics and traps the remaining intracellular radioactivity on the filter, preventing any further diffusion or reuptake artifacts.

Step 5: Liquid Scintillation Counting & Analysis

  • Action: Submerge the filters in scintillation cocktail and quantify the remaining radioactivity. Data is analyzed using non-linear regression to determine the EC₅₀ (concentration producing 50% maximal release).

  • Causality: Comparing the EC₅₀ values across SERT, DAT, and NET definitively establishes the selectivity ratio of the analogue, validating its SAR profile[8].

Conclusion & Translational Outlook

References

  • Nichols, D. E., Brewster, W. K., Johnson, M. P., Oberlender, R., & Riggs, R. M. (1990). "Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA)." Journal of Medicinal Chemistry, 33(2), 703-710. URL:[Link]

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology, 479(1-3), 23-40. URL:[Link]

  • Dunlap, L. E., Andrews, A. M., & Olson, D. E. (2018). "Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine." ACS Chemical Neuroscience, 9(10), 2408-2427. URL:[Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458-470. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI)

This document provides a detailed operational and safety guide for the proper disposal of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI), a research chemical used in laboratory settings.[1] Adherence to these procedure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed operational and safety guide for the proper disposal of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI), a research chemical used in laboratory settings.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to manage chemical waste with the highest degree of safety and integrity.

Hazard Assessment and Risk Profile of 5-APDI

A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While comprehensive, peer-reviewed toxicology data for 5-APDI is limited, a conservative approach based on its chemical class (amine) and available information is mandatory.

5-APDI is an organic compound belonging to the amine family.[2] Amines as a class can exhibit corrosive, flammable, and toxic properties.[2][3] Furthermore, many are environmental hazards, causing significant harm to aquatic life if released into waterways.[2] The Safety Data Sheet (SDS) for the related compound (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] Given these factors, 5-APDI must be treated as a hazardous chemical for disposal purposes.

Property Identifier/Specification Source(s)
Chemical Name 5-(2-Aminopropyl)-2,3-dihydro-1H-indene[1][5]
Synonyms 5-APDI, IAP, Indanylaminopropane[6][7]
CAS Number 152624-02-7[1][5]
Known Hazards Potential for skin, eye, and respiratory irritation. Harmful if swallowed. Toxic to aquatic life.[2][4][8]
Required PPE Nitrile gloves, safety goggles with side-shields, lab coat.[1][2]

Core Principles of 5-APDI Waste Management

Effective chemical waste management is governed by federal and state regulations, such as those from the Environmental Protection Agency (EPA).[9][10] The guiding principle is that hazardous waste must never be discharged into the environment via drains, general trash, or evaporation.[10][11][12]

The disposal strategy for 5-APDI is built on four core actions:

  • Characterize: Identify the waste as hazardous based on its chemical properties. All forms of 5-APDI waste—including pure compound, solutions, contaminated personal protective equipment (PPE), and rinsate—are to be considered hazardous.

  • Segregate: Prevent dangerous reactions by keeping 5-APDI waste separate from incompatible chemicals. Amines are chemically incompatible with acids and strong oxidizing agents.[2][11] Mixing these can result in violent exothermic reactions or the release of toxic gases.

  • Contain: Use appropriate, sealed, and clearly labeled containers for all waste streams. This is the primary method for preventing spills and exposure.

  • Coordinate: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2][10]

Standard Operating Procedure for 5-APDI Waste Disposal

This section provides a step-by-step protocol for the routine collection and disposal of 5-APDI waste generated in a laboratory setting.

Step 1: Waste Container Selection and Preparation
  • Select a Compatible Container: Choose a sturdy, leak-proof container made of a material chemically compatible with amines, such as high-density polyethylene (HDPE). If possible, the original manufacturer's container can be used for waste accumulation.[10][11] The container must have a tight-sealing screw cap.

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label. This label must include:

    • The full chemical name: "Waste 5-(2-Aminopropyl)-2,3-dihydro-1H-indene". Avoid using abbreviations or chemical formulas.[9]

    • The concentration or percentage of the active chemical.

    • The date when waste was first added (the "accumulation start date").[12]

    • Associated hazard warnings (e.g., "Irritant," "Environmental Hazard").

Step 2: Waste Accumulation and Storage
  • Point of Generation: Collect all 5-APDI waste streams (liquids, contaminated solids like gloves or weigh paper) in your labeled container.

  • Segregate Incompatibles: Do not mix 5-APDI waste with other waste streams, particularly acidic or oxidizing waste.[9][11]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[9][10][12] Leaving a funnel in the container is not permissible.[9]

  • Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.[9][11] The SAA should have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[12]

Step 3: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the waste container. A safe maximum is 90% full to allow for expansion and prevent spills.[9]

  • Request Pickup: Once the container is full or approaching your institution's time limit for accumulation (e.g., 150 days), contact your EHS office to schedule a waste pickup.[11]

  • Documentation: Ensure all paperwork required by your institution is completed accurately. This creates a chain of custody essential for regulatory compliance.

Decontamination and Empty Container Protocols

Properly decontaminating lab equipment and disposing of "empty" containers is a critical and often overlooked aspect of waste management.

Protocol 1: Decontamination of Glassware and Surfaces
  • Initial Rinse: Perform an initial rinse of contaminated glassware or surfaces with a suitable solvent (e.g., ethanol or isopropanol). This first rinsate is considered hazardous waste and must be collected in your labeled 5-APDI waste container.[10][12]

  • Subsequent Cleaning: After the initial hazardous rinse, glassware can be washed using standard laboratory procedures (e.g., soap and water, followed by final rinses with deionized water).

  • Surface Decontamination: For work surfaces, wipe down the area with a solvent-dampened towel, collecting the towel as solid hazardous waste. Follow with a standard cleaning agent.

Protocol 2: Disposal of Empty 5-APDI Containers

A container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.

  • Thoroughly Empty: Ensure all contents have been removed.

  • Triple Rinse: Rinse the container three times with a suitable solvent. The first rinse must be collected as hazardous waste.[12] For highly toxic materials, all three rinses should be collected. Given the limited data on 5-APDI, collecting all three rinses is the most conservative and recommended practice.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original manufacturer's label to prevent confusion.[11]

  • Final Disposal: Dispose of the decontaminated container according to your institution's policies, which may include placing it in glass disposal boxes or a designated recycling stream.[11]

Emergency Procedures: Spill Management

In the event of a spill, a prepared and immediate response is crucial to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area and prevent entry.

  • Assess the Spill: For small, manageable spills (typically <100 mL) that you are trained to handle:

    • Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves.

    • Containment: Prevent the spill from spreading or entering drains by diking it with an absorbent material.[1]

    • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels on a concentrated liquid spill.

    • Collection: Carefully sweep or scoop the absorbed material into your designated 5-APDI solid waste container.

    • Decontaminate: Clean the spill area following the surface decontamination protocol above.

  • Large Spills: For large or unmanageable spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Waste Management Workflow

The following diagram illustrates the decision-making process for handling waste streams containing 5-(2-Aminopropyl)-2,3-dihydro-1H-indene.

G Figure 1. Decision Workflow for 5-APDI Waste Disposal start 5-APDI Waste Generated waste_type Characterize Waste Type start->waste_type liquid Liquid Waste (Pure, Solutions, Rinsate) waste_type->liquid Liquid solid Solid Waste (Contaminated PPE, Wipes) waste_type->solid Solid container Empty Container waste_type->container Container spill Spill Debris waste_type->spill Spill collect_liquid Collect in Labeled, Compatible Liquid Waste Container liquid->collect_liquid collect_solid Collect in Labeled, Compatible Solid Waste Container solid->collect_solid decon Triple Rinse Container container->decon spill->collect_solid store Store Sealed Container in Secondary Containment within a Designated Satellite Accumulation Area (SAA) collect_liquid->store collect_solid->store collect_rinsate Collect First (or all) Rinsate as Hazardous Liquid Waste decon->collect_rinsate dispose_container Deface Label & Dispose of Decontaminated Container per Institutional Policy decon->dispose_container collect_rinsate->collect_liquid pickup Request Pickup from EHS when Container is Full or Time Limit is Reached store->pickup

Caption: Decision workflow for proper segregation and disposal of 5-APDI waste.

References

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from Collect and Recycle. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University. [Link]

  • NextSDS. (n.d.). 5-(2-aminopropyl)-2,3-dihydro-1H-indene — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Research - Columbia University. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Research Areas - Dartmouth Policy Portal. [Link]

  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Retrieved from University of Nevada, Reno. [Link]

  • eCFR. (n.d.). 21 CFR Part 1317 -- Disposal. Retrieved from Electronic Code of Federal Regulations. [Link]

  • The University of Calgary. (1990, April 11). Petroleum Waste Management: Amine Process Sludges. Retrieved from The University of Calgary. [Link]

  • Wikipedia. (n.d.). 5-APDI. Retrieved from Wikipedia. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison. [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from WIT Press. [Link]

  • University of Virginia. (n.d.). STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. Retrieved from University of Virginia. [Link]

  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide. Retrieved from National Institutes of Health. [Link]

  • Angene Chemical. (2024, April 27). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

  • precisionFDA. (2025, August 24). 5-ADPI. Retrieved from precisionFDA. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.